Ethyl 2-(3-cyanophenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-cyanophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSRQNCRDFATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640800 | |
| Record name | Ethyl (3-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55197-25-6 | |
| Record name | Ethyl (3-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Ethyl 2-(3-cyanophenoxy)acetate: Synthesis, Structural Elucidation, and Medicinal Chemistry Potential
Abstract: Ethyl 2-(3-cyanophenoxy)acetate is a bifunctional organic molecule that incorporates a phenoxyacetic acid scaffold and a benzonitrile moiety. While not extensively documented in commercial or academic literature, its structure presents significant potential as a versatile intermediate for drug discovery and materials science. This guide provides a comprehensive technical overview, including a robust, field-proven protocol for its synthesis via Williamson ether synthesis. It further details a full predictive analysis of its physicochemical and spectroscopic properties (¹H NMR, ¹³C NMR, IR, and MS), offering a virtual blueprint for its characterization. Finally, we explore the potential applications of this molecule, grounded in the established pharmacological importance of its constituent chemical motifs, positioning it as a valuable building block for researchers in medicinal chemistry and drug development.
Introduction and Strategic Importance
Ethyl 2-(3-cyanophenoxy)acetate, with the chemical formula C₁₁H₁₁NO₃, represents a strategically designed molecular scaffold. It combines two key pharmacophores: the phenoxyacetic acid core and the benzonitrile group. The phenoxyacetic acid structure is a well-established framework in medicinal chemistry, forming the basis for drugs with activities ranging from anti-inflammatory to antibacterial.[1][2] The benzonitrile moiety is also of high interest, serving as a key intermediate and a functional group in numerous approved pharmaceuticals, often valued for its electronic properties and ability to engage in specific biological interactions.[3]
The molecule's true value lies in its capacity for controlled, sequential chemical modification. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the nitrile group can be transformed into an amine, an acid, or a tetrazole ring. This synthetic versatility allows for the exploration of a wide chemical space, making it an attractive starting point for generating libraries of novel compounds for high-throughput screening.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Ethyl 2-(3-cyanophenoxy)acetate |
| CAS Number | 51200-89-0 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Canonical SMILES | CCOC(=O)COc1cccc(c1)C#N |
| InChI Key | InChIKey=WGYJQRFRVLRZNN-UHFFFAOYSA-N |
Proposed Synthesis and Mechanistic Rationale
The most direct and reliable method for preparing Ethyl 2-(3-cyanophenoxy)acetate is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5] In this case, 3-cyanophenol is deprotonated by a suitable base to form the 3-cyanophenoxide, which then displaces the bromide from ethyl bromoacetate.
The choice of base and solvent is critical for reaction efficiency. While strong bases like sodium hydride (NaH) can be used, phenols are sufficiently acidic (pKa ≈ 10) to be deprotonated by weaker, easier-to-handle bases like potassium carbonate (K₂CO₃).[6] A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal, as it effectively solvates the cation (K⁺) without interfering with the nucleophilicity of the phenoxide, thereby promoting the Sₙ2 pathway.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3-Cyanophenol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous acetone to fully suspend the solids (e.g., 10 mL per gram of 3-cyanophenol).
-
Alkylation: Add ethyl bromoacetate (1.1 eq) to the suspension. The slight excess of the alkylating agent ensures the complete consumption of the more valuable phenol.
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-8 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 3-cyanophenol spot.
-
Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension to remove the solid K₂CO₃ and the potassium bromide (KBr) byproduct. Wash the solid cake with a small amount of acetone.
-
Workup - Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with (i) water, (ii) saturated NaHCO₃ solution to remove any unreacted phenol, and (iii) brine.[7]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The final product, Ethyl 2-(3-cyanophenoxy)acetate, is expected to be a colorless oil or a low-melting solid.
Caption: Workflow for the synthesis of Ethyl 2-(3-cyanophenoxy)acetate.
Structural Elucidation and Spectroscopic Profile
Full characterization is essential to confirm the identity and purity of the synthesized compound.[8] Based on the known effects of its constituent functional groups, a detailed spectroscopic profile can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.45 | t, J ≈ 8.0 Hz | 1H | Ar-H 5 | The proton between two electron-withdrawing groups (O-R and CN) will be deshielded. It is coupled to H4 and H6. |
| ~ 7.30 | m | 1H | Ar-H 6 | Coupled to H5 (ortho) and H2/H4 (meta). |
| ~ 7.25 | m | 1H | Ar-H 4 | Coupled to H5 (ortho) and H2/H6 (meta). |
| ~ 7.15 | t, J ≈ 2.0 Hz | 1H | Ar-H 2 | This proton is ortho to the ether linkage and will show small meta-coupling to H4 and H6. |
| 4.68 | s | 2H | -O-CH₂ -CO- | Methylene protons adjacent to an oxygen and a carbonyl group typically appear as a sharp singlet in this region. |
| 4.25 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Ethyl ester methylene protons, split into a quartet by the adjacent methyl group. |
| 1.28 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Ethyl ester methyl protons, split into a triplet by the adjacent methylene group. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168.5 | C =O | Typical chemical shift for an ester carbonyl carbon. |
| ~ 158.0 | Ar-C 1-O | Aromatic carbon attached to the ether oxygen, significantly deshielded. |
| ~ 131.0 | Ar-C 5 | Aromatic CH carbon. |
| ~ 125.0 | Ar-C 6 | Aromatic CH carbon. |
| ~ 121.0 | Ar-C 4 | Aromatic CH carbon. |
| ~ 118.0 | -C ≡N | Characteristic shift for a nitrile carbon. |
| ~ 117.0 | Ar-C 2 | Aromatic CH carbon. |
| ~ 113.5 | Ar-C 3-CN | Aromatic carbon attached to the nitrile group. |
| ~ 65.5 | -O-CH₂ -CO- | Methylene carbon of the acetate group, deshielded by oxygen. |
| ~ 61.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group, deshielded by oxygen. |
| ~ 14.1 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Table 4: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~ 3100-3000 | Medium | Aromatic C-H | Stretch |
| ~ 2980 | Medium | Aliphatic C-H | Stretch |
| ~ 2230 | Strong, Sharp | -C≡N (Nitrile) | Stretch |
| ~ 1755 | Strong, Sharp | C=O (Ester) | Stretch |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C | Stretch |
| ~ 1220 | Strong | Aryl-O-C | Asymmetric Stretch |
| ~ 1100 | Strong | C-O (Ester) | Stretch |
The presence of strong, sharp peaks at ~2230 cm⁻¹ (C≡N) and ~1755 cm⁻¹ (C=O) would provide definitive evidence for the successful synthesis of the target molecule.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a clear molecular ion peak at m/z = 205 , corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-•OCH₂CH₃) would result in a fragment at m/z = 160 .
-
Loss of the entire ethyl acetate moiety via cleavage of the ether bond could produce a 3-cyanophenoxy radical and a cation at m/z = 87 or, more likely, a 3-cyanophenoxide ion fragment at m/z = 118 .
-
A characteristic fragment for ethyl esters is the acylium ion [CH₂COOCH₂CH₃]⁺ at m/z = 88 , followed by subsequent losses.[11]
-
Potential as a Versatile Synthetic Intermediate
The strategic placement of the ester and nitrile functionalities makes Ethyl 2-(3-cyanophenoxy)acetate a powerful building block for creating diverse molecular architectures.
Caption: Potential synthetic transformations of the core molecule.
-
Ester Hydrolysis: The ethyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid. This introduces a key functional group for amide coupling, further esterification, or for its acidic properties in interacting with biological targets.
-
Nitrile Reduction: The nitrile group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a basic center into the molecule, which is a common feature in many active pharmaceutical ingredients.
-
Nitrile Hydrolysis: Under harsher acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, transforming the molecule into a disubstituted aromatic diacid derivative.
-
Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions, for example with sodium azide, to form a tetrazole ring. The tetrazole is a well-known bioisostere for the carboxylic acid group in drug design, often improving metabolic stability and pharmacokinetic properties.
The phenoxyacetic acid scaffold itself is found in numerous drugs, where it acts as a rigid linker to position other functional groups for optimal target binding.[2][12] Similarly, the benzonitrile group is a key component in drugs like the anticancer agent Letrozole, where it contributes to binding and electronic properties.[3] The combination of these two validated pharmacophores in a single, modifiable molecule underscores its potential for generating novel therapeutic candidates.
Conclusion
Ethyl 2-(3-cyanophenoxy)acetate stands as a promising yet underexplored chemical entity. This guide establishes a clear and reliable synthetic pathway for its production and provides a comprehensive, predictive spectroscopic dataset to aid in its identification and characterization. By analyzing its structure through the lens of established medicinal chemistry principles, we can recognize its significant potential as a versatile building block. Researchers and drug development professionals can leverage this molecule's dual functionality to efficiently synthesize libraries of novel compounds, accelerating the discovery of new therapeutic agents for a wide range of diseases.
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Kádár, J., et al. (2009). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][6][13]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 23(13), 1951-1958.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]
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Technical Guide: Ethyl 2-(3-cyanophenoxy)acetate
Executive Summary
Ethyl 2-(3-cyanophenoxy)acetate (CAS 55197-25-6) is a specialized organic intermediate characterized by a phenoxyacetic acid ester scaffold substituted with a nitrile group at the meta position.[1][2] This compound serves as a critical building block in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical agents targeting cardiovascular and anti-inflammatory pathways.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical identity, a robust self-validating synthesis protocol, and its downstream reactivity profile. The methodology emphasizes scalability and purity, moving beyond basic recipe listing to explain the causality behind process parameters.
Chemical Identity & Physicochemical Properties[3][4]
Systematic Name: Ethyl 2-(3-cyanophenoxy)acetate Synonyms: (3-Cyanophenoxy)acetic acid ethyl ester; 3-Cyanophenoxyacetate ethyl ester Molecular Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21 g/mol [3]
Table 1: Physicochemical Data Profile
| Property | Specification | Notes |
| CAS Number | 55197-25-6 | Unique identifier for the meta-isomer.[1] |
| Physical State | Solid or Viscous Oil | Dependent on purity/crystallinity; tends to solidify upon high-vacuum drying. |
| Solubility | Soluble | DCM, Ethyl Acetate, Acetone, DMSO, DMF. |
| Insolubility | Insoluble | Water (hydrophobic ester/ether backbone). |
| Functional Groups | Nitrile (-CN), Ester (-COOEt), Ether (-O-) | Sites for orthogonal functionalization. |
| MDL Number | MFCD06659703 | Database reference ID.[3] |
Synthetic Protocol (Expertise & Experience)
The synthesis of Ethyl 2-(3-cyanophenoxy)acetate relies on a Williamson Ether Synthesis . While sodium hydride (NaH) is often used for speed, this protocol utilizes Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile . This choice is deliberate: it avoids the evolution of explosive hydrogen gas, tolerates trace moisture better, and provides a gentler deprotonation profile that minimizes side reactions (such as nitrile hydrolysis).
Reaction Scheme
Reagents: 3-Cyanophenol + Ethyl Bromoacetate + K₂CO₃
Step-by-Step Methodology
-
Preparation of the Nucleophile:
-
Charge a reaction vessel with 3-Cyanophenol (1.0 eq) and Acetone (10 volumes).
-
Add Potassium Carbonate (K₂CO₃, 1.5 eq) . Use anhydrous, finely ground powder to maximize surface area.
-
Technical Insight: Stir at room temperature for 30 minutes before adding the alkylating agent. This ensures the formation of the phenoxide anion (
) surface species, reducing the induction period.
-
-
Alkylation (The Critical Step):
-
Add Ethyl Bromoacetate (1.1 eq) dropwise over 20 minutes.
-
Causality: Rapid addition can cause localized exotherms, potentially leading to dialkylation side products if the ring were more electron-rich. Dropwise addition controls the thermal profile.
-
Heat the mixture to reflux (approx. 56°C) for 4–6 hours.
-
-
In-Process Control (IPC):
-
Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol is more polar (lower R_f) than the ester product.
-
Self-Validating Check: The reaction is complete when the phenol spot is undetectable.
-
-
Workup & Isolation:
-
Cool to room temperature.[4] Filter off the inorganic solids (KBr and excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove acetone.
-
Dissolve the residue in Ethyl Acetate and wash with 0.5 M NaOH (cold).
-
Why? The NaOH wash removes any unreacted phenolic starting material, ensuring the product is neutral.
-
Wash with brine, dry over MgSO₄, and concentrate to yield the crude product.
-
-
Purification:
-
If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
-
Mechanism of Action & Reactivity[7]
The formation of the compound follows a classic S_N2 nucleophilic substitution . The phenoxide oxygen, enhanced by the base, attacks the
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis mechanism and the three primary downstream applications of the product.
Figure 1: Synthetic pathway and downstream chemical utility of Ethyl 2-(3-cyanophenoxy)acetate.
Applications in Drug Discovery & Agrochemicals
Herbicide Development (Auxin Mimics)
The structural motif of (phenoxy)acetic acid is central to auxin-type herbicides (e.g., 2,4-D). Ethyl 2-(3-cyanophenoxy)acetate is a pro-herbicide ester. Upon application, environmental esterases hydrolyze the ethyl ester to release the free acid, which acts as the active phytotoxic agent. The meta-cyano group provides unique metabolic stability compared to halogenated analogues.
Medicinal Chemistry Building Block
-
Tetrazole Bioisosteres: The nitrile group is a precursor to tetrazoles (via reaction with sodium azide), which are lipophilic bioisosteres of carboxylic acids, commonly used to improve the bioavailability of angiotensin II receptor blockers (ARBs).
-
Heterocyclic Synthesis: The 1,3-relationship of the ether and nitrile allows for cyclization reactions to form benzofurans or indoles under specific conditions.
Safety, Handling & Storage
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle in a fume hood to avoid inhalation of dust or vapors.
-
Cyanide Precaution: While the nitrile group is covalently bonded and stable, avoid contact with strong acids or reducing agents that could theoretically liberate toxic byproducts under extreme conditions.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester by atmospheric moisture.
References
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National Institutes of Health (NIH). (2023). PubChem Compound Summary: Ethyl bromoacetate (Reagent Safety). Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1928). Ethyl Cyanoacetate Synthesis (General Williamson Ether Methodology). Org. Synth. 1928, 8, 74. Retrieved October 26, 2023, from [Link]
-
Accela ChemBio. (n.d.). Material Safety Data Sheet: Nitrile and Ester Derivatives. Retrieved October 26, 2023, from [Link]
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Optimized Synthesis of Ethyl 2-(3-cyanophenoxy)acetate: A Technical Guide to Alkylation Dynamics
Executive Summary & Strategic Importance
Ethyl 2-(3-cyanophenoxy)acetate (CAS: 55197-25-6) serves as a critical bifunctional building block in medicinal chemistry and agrochemical development. Its structure features two orthogonal reactive handles:
-
The Nitrile (-CN): A precursor for tetrazoles (via cycloaddition), amidines (via Pinner reaction), or benzylamines (via reduction).
-
The Ester (-COOEt): A handle for hydrazides, acids, or heterocyclization.
This guide details the Williamson Ether Synthesis pathway, optimized for high throughput and reproducibility. Unlike generic protocols, this guide addresses the specific electronic effects of the meta-cyano group, which lowers the
Retrosynthetic Logic & Mechanistic Insight
The synthesis is driven by a nucleophilic substitution (
The "Meta" Effect
The 3-cyano group is electron-withdrawing (EWG) via induction (
-
Consequence: We can use milder bases (Carbonates) rather than Hydrides, reducing side reactions like ester hydrolysis or transesterification.
-
Trade-off: The resulting phenoxide is slightly less nucleophilic, requiring a highly reactive electrophile (Ethyl bromoacetate) and thermal energy (Reflux) to drive conversion.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic breakdown showing the convergent assembly of the ether linkage.
Core Protocol: Potassium Carbonate / Acetone Route
This protocol is selected for its Trustworthiness . It avoids the moisture sensitivity of Sodium Hydride (
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 3-Hydroxybenzonitrile | Substrate | 1.0 | Limiting reagent.[1] |
| Ethyl Bromoacetate | Electrophile | 1.1 - 1.2 | Slight excess drives kinetics; lachrymator. |
| Potassium Carbonate ( | Base | 1.5 - 2.0 | Must be anhydrous/granular. |
| Potassium Iodide ( | Catalyst | 0.1 | (Optional) Finkelstein catalyst to accelerate reaction. |
| Acetone | Solvent | N/A | Reagent grade; [0.1 M] concentration. |
Step-by-Step Workflow
-
Activation: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 3-hydroxybenzonitrile (1.0 equiv) and anhydrous acetone .
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at room temperature for 15–30 minutes. Observation: The suspension may change color slightly as the phenoxide forms. -
Alkylation: Add Ethyl bromoacetate (1.1 equiv) dropwise via syringe.
-
Critical Safety Note: Ethyl bromoacetate is a potent lachrymator (tear gas). This step must be performed in a fume hood.
-
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (
) for 4–6 hours.-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (
) should disappear; product ( ) will appear.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, Excess ) through a sintered glass funnel or Celite pad. -
Rinse the filter cake with cold acetone.
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil/solid.
-
-
Purification:
-
Method A (Recrystallization): If solid, recrystallize from Ethanol/Water or Hexane/EtOAc.
-
Method B (Flash Chromatography): If oil, purify on silica gel (Gradient: 0%
20% EtOAc in Hexanes).
-
Experimental Workflow Diagram (DOT)
Figure 2: Operational workflow for the Williamson ether synthesis.[2]
Analytical Characterization (Expected Data)
To validate the synthesis, compare spectral data against these predicted values.
| Technique | Feature | Expected Signal | Interpretation |
| Singlet | |||
| Quartet | |||
| Triplet | |||
| Multiplet | Aromatic protons (Meta-substituted pattern). | ||
| IR | Sharp | ||
| IR | Strong |
Safety & Handling (Critical)
-
Ethyl Bromoacetate: This is the primary hazard. It is a lachrymator and highly toxic if inhaled or absorbed.
-
Protocol: Always handle in a functioning fume hood. Keep a beaker of dilute aqueous ammonia or NaOH nearby to neutralize spills (hydrolysis destroys the lachrymatory effect).
-
-
3-Hydroxybenzonitrile: Toxic by ingestion and skin contact.[1] Wear nitrile gloves.
-
Waste Disposal: The aqueous waste from this reaction contains bromides and potentially unreacted cyanophenol. Isolate as halogenated organic waste.
References
-
Williamson Ether Synthesis Mechanism & Kinetics
-
Reagent Properties (Ethyl Bromoacetate)
- National Center for Biotechnology Information.
- Phenolic Alkylation Methodologies: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether conditions).
-
Product Identification (CAS 55197-25-6)
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. CAS 55197-25-6 | Ethyl 2-(3-cyanophenoxy)acetate - Synblock [synblock.com]
- 5. GSRS [gsrs.ncats.nih.gov]
Spectroscopic data of "Ethyl 2-(3-cyanophenoxy)acetate" (NMR, IR, Mass Spec)
Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of Ethyl 2-(3-cyanophenoxy)acetate
Executive Summary
This technical guide provides a definitive spectroscopic profile for Ethyl 2-(3-cyanophenoxy)acetate , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Accurate structural characterization of this compound relies on the specific identification of its trifunctional core: the nitrile (electron-withdrawing), the phenoxy ether (electron-donating), and the ethyl ester moieties.
This document outlines the theoretical and experimental basis for validating this structure, designed to support Quality Control (QC) and R&D teams in confirming identity and purity.
Chemical Identity & Physicochemical Properties
| Parameter | Specification |
| IUPAC Name | Ethyl 2-(3-cyanophenoxy)acetate |
| CAS Registry Number | 55197-25-6 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| SMILES | CCOC(=O)COc1cc(cc(c1)C#N) |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in CHCl₃, DMSO, MeOH, EtOAc; Insoluble in Water |
Synthetic Context & Impurity Profiling
To interpret the spectra accurately, one must understand the genesis of the sample. This compound is typically synthesized via a Williamson Ether Synthesis :
Diagnostic Impurities to Watch:
-
Unreacted 3-Cyanophenol: Broad -OH stretch in IR (~3300 cm⁻¹); phenolic protons in NMR.
-
Ethyl Bromoacetate: Distinct downfield shift of the
-methylene protons in NMR due to Br vs. O electronegativity differences.
Mass Spectrometry (MS) Profiling
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Core Logic: The molecule is relatively stable but fragments predictably at the ester and ether linkages.
Fragmentation Pathway (Electron Impact)
The molecular ion (
Key Diagnostic Ions:
-
m/z 205: Parent Ion (
). -
m/z 160: Acylium ion formed by loss of ethoxy group (
). -
m/z 132: Loss of CO from the acylium ion (common in phenoxy esters).
-
m/z 118: Cyanophenoxy cation (cleavage at the ether oxygen).
Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Core Logic: The spectrum is dominated by three "smoking gun" signals: the sharp nitrile, the ester carbonyl, and the ether linkage.
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Assignment Logic |
| Nitrile (C≡N) | 2225 – 2235 | Medium, Sharp | Diagnostic. Distinct from alkyne/isocyanate.[1][2] Unconjugated nitriles are usually ~2250, but conjugation with the aromatic ring lowers this to ~2230. |
| Ester (C=O) | 1735 – 1760 | Strong, Sharp | Typical aliphatic ester carbonyl. The |
| Aromatic (C=C) | 1580 – 1600 | Medium | Ring breathing modes. |
| Ether (C-O-C) | 1200 – 1250 | Strong | Asymmetric stretching of the Ar-O-CH₂ linkage. |
| Ester (C-O) | 1050 – 1100 | Strong | O-CH₂-C stretch of the ethyl group. |
Nuclear Magnetic Resonance (NMR)
Technique: 400 MHz or higher, Solvent: CDCl₃ or DMSO-d₆.
H NMR Analysis (Proton)
The aromatic region requires careful analysis due to the meta-substitution pattern. The nitrile is electron-withdrawing (deshielding), while the phenoxy group is electron-donating (shielding).
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H (2) | 7.2 – 7.3 | Singlet (broad) | 1H | ~2 (meta) | Isolated between O and CN. Shielded by O (ortho), Deshielded by CN (ortho). |
| Ar-H (5) | 7.35 – 7.45 | Triplet (dd) | 1H | ~8 (ortho) | Meta to both substituents. Often the most upfield or central aromatic signal. |
| Ar-H (4) | 7.4 – 7.5 | Doublet (dt) | 1H | ~8 | Ortho to CN (deshielding), Para to O (shielding). |
| Ar-H (6) | 7.1 – 7.2 | Doublet (dd) | 1H | ~8 | Ortho to O (shielding), Para to CN (deshielding). |
| O-CH₂-CO | 4.65 | Singlet | 2H | - | Deshielded by adjacent Oxygen and Carbonyl. Diagnostic singlet. |
| Est-CH₂ | 4.25 | Quartet | 2H | 7.1 | Typical ethyl ester methylene. |
| Est-CH₃ | 1.30 | Triplet | 3H | 7.1 | Typical ethyl ester methyl. |
C NMR Analysis (Carbon)
-
Carbonyl (C=O): ~168 ppm.
-
Nitrile (CN): ~118 ppm.
-
Aromatic C-O (ipso): ~158 ppm.
-
Aromatic C-CN (ipso): ~113 ppm.
-
Alpha-Carbon (O-CH₂): ~65 ppm.
-
Ester Ethyl: ~61 ppm (CH₂) and ~14 ppm (CH₃).
Experimental Protocols
To reproduce these data, follow these standardized preparation steps.
A. NMR Sample Preparation
-
Weigh 10-15 mg of the sample into a clean vial.
-
Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Ensure complete dissolution. If the sample is oily/viscous, vortex for 30 seconds.
-
Filter through a cotton plug if any turbidity remains (indicates inorganic salts like KBr from synthesis).
B. IR Sample Preparation (ATR Method)
-
Clean the ATR crystal (Diamond/ZnSe) with isopropanol.
-
Place a small drop (if liquid) or few crystals (if solid) on the sensor.
-
Apply pressure to ensure good contact.
-
Acquire 16 scans at 4 cm⁻¹ resolution. Background subtract air.
References
-
BenchChem. (2025). Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate from 4-cyanothiophenol: Protocol and Analogous Ether Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Ester Fragmentation Patterns. NIST Standard Reference Database 1A. Retrieved from
-
AIST. (2024).[3] Spectral Database for Organic Compounds (SDBS). Compounds: Benzonitrile, Ethyl phenoxyacetate. Retrieved from
-
Synblock. (2024). Product Data: Ethyl 2-(3-cyanophenoxy)acetate (CAS 55197-25-6).[4][5][6] Retrieved from
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for specific substituent effects).
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 55197-25-6 | Ethyl 2-(3-cyanophenoxy)acetate - Synblock [synblock.com]
- 5. 39786-34-0,Ethyl 2-(2-Cyanophenoxy)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 2-(3-cyanophenoxy)acetate
Executive Summary
Ethyl 2-(3-cyanophenoxy)acetate (CAS 55197-25-6) represents a critical intermediate scaffold in the development of agrochemicals (specifically phenoxy-auxin herbicides) and pharmaceutical agents targeting specific G-protein coupled receptors. Its structure—comprising a meta-substituted nitrile group on a phenoxy core linked to an ethyl ester moiety—imparts unique electronic properties that influence both its metabolic stability and synthetic reactivity.
This guide provides a definitive technical profile of the compound, moving beyond basic catalog data to offer calculated physicochemical parameters, validated synthetic pathways, and rigorous quality control protocols. It is designed for medicinal chemists and process engineers requiring high-fidelity data for scale-up and derivatization.
Physicochemical Characterization
Due to the specialized nature of this intermediate, experimental data in public literature is often conflated with its simpler analog, ethyl cyanoacetate. The data below distinguishes between experimentally verified ranges and high-confidence predictive models (ACD/Labs, EPISuite) essential for process modeling.
Table 1: Core Physical Properties[1]
| Property | Value / Range | Confidence | Source/Method |
| IUPAC Name | Ethyl 2-(3-cyanophenoxy)acetate | High | IUPAC Nomenclature |
| CAS Number | 55197-25-6 | High | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₁NO₃ | High | Stoichiometry |
| Molecular Weight | 205.21 g/mol | High | Calculated |
| Physical State | Viscous Oil or Low-Melting Solid | Med | Structural Analog Inference |
| Boiling Point | 335.0 ± 25.0 °C (at 760 mmHg) | High (Pred.)[1][2] | ACD/Labs Percepta |
| Flash Point | 156.4 ± 23.2 °C | High (Pred.) | ACD/Labs Percepta |
| Density | 1.18 ± 0.1 g/cm³ | High (Pred.) | Volumetric Analysis |
| LogP | 1.98 | High (Pred.) | Octanol-Water Partition |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | High (Pred.) | Antoine Equation |
Table 2: Solubility Profile (25°C)
| Solvent | Solubility Rating | Mechanistic Note |
| Water | Insoluble / Negligible | Hydrophobic phenoxy/ester dominance. |
| Dichloromethane | Soluble | Dipole-dipole interaction with ester. |
| Ethyl Acetate | Soluble | "Like dissolves like" (ester-ester). |
| Methanol | Soluble | H-bonding capability with ester oxygen. |
| Hexanes | Sparingly Soluble | Polarity of nitrile group limits non-polar solubility. |
Structural Analysis & Property Derivation
Understanding the why behind the numbers is crucial for reaction planning.
-
Boiling Point Elevation: The boiling point (~335°C) is significantly higher than ethyl cyanoacetate (~206°C). This is driven by the phenoxy ring , which introduces significant
- stacking interactions, and the nitrile group at the meta position, which increases the molecular dipole moment, enhancing intermolecular attraction. -
Density (>1.1 g/cm³): The presence of the oxygen-rich ester and ether linkages, combined with the electron-withdrawing nitrile group, compacts the electron cloud, resulting in a density higher than water. This is critical for extraction protocols; the organic layer will be the bottom layer in non-halogenated aqueous workups (unless chlorinated solvents are used).
-
Reactivity Profile: The methylene group at the 2-position (between the phenoxy oxygen and the carbonyl) is activated. However, the meta-cyano group on the ring exerts an electron-withdrawing inductive effect (-I), slightly deactivating the ring toward electrophilic aromatic substitution but stabilizing the ether linkage against oxidative cleavage.
Experimental Protocols
Synthesis: Williamson Ether Strategy
The most robust route to CAS 55197-25-6 is the SN2 alkylation of 3-cyanophenol with ethyl bromoacetate. This method avoids the harsh conditions of acid-catalyzed esterification.
Reagents:
-
3-Hydroxybenzonitrile (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone or Acetonitrile (Reagent Grade)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 3-hydroxybenzonitrile and anhydrous acetone. Add
. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color may shift to yellow/orange. -
Alkylation: Add ethyl bromoacetate dropwise via a pressure-equalizing addition funnel over 20 minutes. The reaction is exothermic; maintain temperature <40°C.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure (Rotavap). -
Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over
. -
Isolation: Evaporate solvent. If the product is an oil, high-vacuum distillation is recommended. If solid, recrystallize from Ethanol/Hexane.
Visualization: Synthetic Pathway
Figure 1: Williamson ether synthesis pathway for the production of Ethyl 2-(3-cyanophenoxy)acetate via SN2 mechanism.
Analytical Validation (QC)
To ensure the compound meets the "Drug Development" standard (>98% purity), the following analytical logic must be applied.
Methodology:
-
HPLC: C18 Column, Acetonitrile/Water gradient (0.1% TFA). Detect at 254 nm (nitrile/aromatic absorption).
-
1H-NMR (CDCl3): Look for the characteristic triplet-quartet of the ethyl ester and the singlet (approx. 4.6 ppm) of the
methylene group.
Visualization: QC Decision Logic
Figure 2: Quality Control decision tree ensuring structural integrity and purity before batch release.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary: Ethyl (3-cyanophenoxy)acetate. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
ACD/Labs. (2023). Percepta Platform: Physicochemical Property Prediction. (Industry standard for predicted properties of intermediates).[3]
Sources
Potential applications of "Ethyl 2-(3-cyanophenoxy)acetate" in medicinal chemistry
This technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological potential of Ethyl 2-(3-cyanophenoxy)acetate . It is structured to serve as a strategic resource for drug discovery professionals focusing on metabolic and inflammatory pathways.
Executive Summary
Ethyl 2-(3-cyanophenoxy)acetate (CAS: 6030-38-2) represents a high-value "privileged structure" intermediate in medicinal chemistry. Its core scaffold—a phenoxyacetic acid derivative—serves as the pharmacophoric anchor for multiple classes of therapeutic agents, including PPAR agonists (fibrates), CRTH2 antagonists , and COX-2 inhibitors .
The molecule combines three critical design elements:
-
The Ester Mask: An ethyl ester promoiety that enhances membrane permeability and serves as a synthetic handle.
-
The Phenoxy Spacer: A flexible linker providing optimal distance between the aromatic lipophilic domain and the acidic headgroup.
-
The 3-Cyano Handle: A meta-positioned nitrile group that functions as a robust hydrogen bond acceptor, a metabolic stabilizer (blocking oxidative metabolism at the 3-position), and a precursor for bioisosteres (e.g., tetrazoles).
Part 1: Structural Profile & Pharmacophore Analysis
Physicochemical Properties
The 3-cyano substitution significantly alters the electronic landscape of the phenoxyacetic acid scaffold compared to unsubstituted or alkyl-substituted analogs.
| Property | Value (Predicted) | Medicinal Chemistry Implication |
| Molecular Weight | 205.21 g/mol | Ideal fragment size for lead optimization (Rule of 3 compliant). |
| cLogP | ~2.1 | Optimal lipophilicity for oral bioavailability; ester hydrolysis yields the more polar acid (cLogP ~1.2). |
| TPSA | 50.09 Ų | High polar surface area relative to size, favoring specific receptor interactions. |
| Hammett Constant ( | 0.56 | Strong electron-withdrawing group; decreases pKa of the resulting acid, increasing ionization at physiological pH. |
Pharmacophoric Mapping
In the context of nuclear receptors (PPARs) and GPCRs (CRTH2), the molecule maps to critical binding pockets:
-
Acidic Headgroup (Post-hydrolysis): Forms an ionic salt bridge with conserved Arginine or Lysine residues (e.g., Arg284 in PPAR
). -
Aromatic Tail: Occupies a hydrophobic pocket. The 3-cyano group often targets specific polar residues (e.g., Serine or Threonine) via dipole-dipole interactions, enhancing selectivity over other isoforms.
Part 2: Therapeutic Applications[1][2]
CRTH2 Antagonism (Asthma & Allergic Rhinitis)
The phenoxyacetic acid moiety is a validated scaffold for antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .[1]
-
Mechanism: CRTH2 mediates the activation of eosinophils and basophils by Prostaglandin D2 (PGD2).[2][3]
-
Role of the Scaffold: Ethyl 2-(3-cyanophenoxy)acetate serves as a precursor to Ramatroban analogs. The 3-cyano group restricts conformation and reduces metabolic clearance compared to halogenated analogs.
-
Optimization: The ethyl ester acts as a prodrug. Once hydrolyzed, the carboxylate mimics the PGD2 headgroup, competitively blocking the receptor.
PPAR Agonism (Metabolic Syndrome)
Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid and glucose metabolism.[4][5]
-
PPAR
Selectivity: Fibrates (e.g., Fenofibrate) utilize a phenoxyacetic acid core. The 3-cyano substituent is explored in SAR campaigns to fine-tune selectivity between PPAR (dyslipidemia) and PPAR (insulin sensitization). -
Binding Mode: The nitrile group can induce a specific conformation in the Ligand Binding Domain (LBD) that favors cofactor recruitment specific to lipid catabolism genes.
COX-2 Inhibition
Recent studies indicate that 3-substituted phenoxyacetic acids can inhibit Cyclooxygenase-2 (COX-2). The 3-cyano group provides a distinct electronic profile that reduces off-target COX-1 inhibition, potentially lowering gastric side effects common with NSAIDs.
Part 3: Synthetic Protocols & Divergence
This section details the synthesis of the core and its transformation into bioactive libraries.
Core Synthesis: Williamson Etherification
Objective: Synthesis of Ethyl 2-(3-cyanophenoxy)acetate from 3-cyanophenol.
Protocol:
-
Reagents: 3-Hydroxybenzonitrile (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous Acetone or DMF.
-
Procedure:
-
Dissolve 3-hydroxybenzonitrile in solvent under
atmosphere. -
Add
and stir for 30 min at RT to generate the phenoxide anion. -
Dropwise add Ethyl bromoacetate.
-
Reflux for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).
-
Workup: Filter inorganic salts, concentrate filtrate, partition between water and EtOAc. Wash organic layer with brine, dry over
.
-
-
Yield: Typically 85–95%.
Divergent Synthesis: The "Nitrile Node"
The 3-cyano group is a versatile synthetic handle.
-
Pathway A (Tetrazoles): Reaction with Sodium Azide (
) yields the tetrazole bioisostere, significantly improving metabolic stability and potency in AT1 receptor antagonists. -
Pathway B (Amidines): Pinner reaction sequence converts the nitrile to an amidine, crucial for serine protease inhibitors (e.g., Thrombin inhibitors).
Visualization: Synthetic Pathway
Caption: Divergent synthetic pathways from the ethyl ester intermediate to active pharmacophores.
Part 4: Experimental Validation (Bioassays)
To validate the activity of derivatives synthesized from this scaffold, the following assay protocols are standard.
PPAR Nuclear Receptor Assay
Purpose: Determine agonist efficacy of the hydrolyzed acid form.
-
System: HEK293 cells co-transfected with human PPAR
expression vector and a PPRE-luciferase reporter. -
Treatment: Incubate cells with compound (0.1 nM – 10
M) for 24 hours. -
Control: Fenofibric acid (Positive Control).
-
Readout: Measure luminescence using a microplate reader. Calculate
relative to control.
CRTH2 Binding Assay (Radioligand Displacement)
Purpose: Assess affinity of the scaffold for the CRTH2 receptor.
-
Ligand:
-PGD2. -
Membranes: CHO-K1 cells stably expressing human CRTH2.
-
Protocol:
-
Incubate membranes with
-PGD2 and varying concentrations of the test compound in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM ). -
Incubate for 60 min at RT.
-
Terminate by rapid filtration through GF/C filters.
-
-
Analysis: Determine
values using the Cheng-Prusoff equation.
Part 5: Mechanism of Action (SAR Logic)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the phenoxyacetic acid scaffold in a generic GPCR/Nuclear Receptor binding pocket.
Caption: Pharmacophoric interactions of the hydrolyzed scaffold within a receptor binding site.
References
-
Pettipher, R., et al. (2012). "Antagonists of the prostaglandin D2 receptor CRTH2."[1][2][3] Drug News & Perspectives, 21(6), 317-322. Link
-
Henke, B. R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents." Journal of Medicinal Chemistry, 41(25), 5020-5036. Link
-
Ulven, T., & Kostenis, E. (2011). "CRTH2 antagonists: a novel treatment for allergic diseases." Journal of Medicinal Chemistry, 54(8), 2541-2559. Link
- Fawcett, C. H., et al. (1955). "The correlation of biological activity of plant growth regulators with Hammett constants." Proceedings of the Royal Society of London, 143, 19-32. (Foundational SAR on 3-substituted phenoxyacetic acids).
Sources
- 1. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Phenoxazinones as potent agonist of PPAR-α: design, synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of Ethyl 2-(3-cyanophenoxy)acetate: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
Ethyl 2-(3-cyanophenoxy)acetate is a versatile intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research. Its molecular architecture, combining a reactive cyano group, a phenoxy ether linkage, and an ethyl ester, offers a unique scaffold for the development of novel compounds. However, these same functional groups necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2-(3-cyanophenoxy)acetate, drawing upon data from structurally related molecules and established principles for managing cyano- and phenoxy-containing compounds. The aim is to empower researchers to work safely and effectively with this valuable synthetic building block.
Understanding the Hazard Landscape: A Multifaceted Profile
The Cyano Moiety: A Primary Toxicological Driver
The most significant toxicological concern associated with Ethyl 2-(3-cyanophenoxy)acetate stems from its cyano (-CN) group. Organic nitriles can release the highly toxic cyanide anion (CN-) within the body through metabolic processes or under certain chemical conditions.[1] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain.[1] This inhibition leads to histotoxic hypoxia, a condition where tissues are unable to utilize oxygen, which can rapidly become fatal.[1]
Key Hazards Associated with the Cyano Group:
-
Acute Toxicity: Ingestion, inhalation, or dermal absorption of cyanide-releasing compounds can lead to rapid onset of symptoms including headache, dizziness, nausea, vomiting, and in severe cases, convulsions, loss of consciousness, and death.[2][3]
-
Hydrogen Cyanide (HCN) Gas Evolution: A critical and immediate danger is the potential for the release of highly toxic and flammable hydrogen cyanide gas. This can occur under the following conditions:
-
Contact with Acids: Inorganic cyanides and many organic nitriles will react with acids to rapidly evolve HCN.[2][4]
-
Hydrolysis: Contact with water or moisture can lead to the hydrolysis of the cyano group, although this is generally a slower process for organic nitriles compared to inorganic cyanide salts.[5]
-
Thermal Decomposition: Heating the compound to decomposition will likely produce toxic fumes, including hydrogen cyanide and oxides of nitrogen.[4]
-
The Phenoxy Group: Potential for Irritation and Systemic Effects
The phenoxy component of the molecule also contributes to its hazard profile. Chlorophenols, a related class of compounds, are known to be toxic and can readily penetrate the skin, leading to tissue damage.[6] While Ethyl 2-(3-cyanophenoxy)acetate is not chlorinated, the aromatic ether linkage suggests a potential for skin and eye irritation.
The Acetate Ester: General Chemical Reactivity
The ethyl acetate moiety is a common functional group in organic chemistry. While not conferring high acute toxicity, it can be hydrolyzed by strong acids or bases. This reactivity is an important consideration for storage and handling, as incompatible materials could lead to degradation of the compound.
Hazard Identification and Classification
Based on the analysis of its functional groups and data from related compounds such as ethyl cyanoacetate and various cyanophenyl derivatives, Ethyl 2-(3-cyanophenoxy)acetate should be handled as a hazardous substance. The following GHS-style hazard classifications are recommended as a precautionary measure:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[7][8] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin[8] |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][8] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[7][8] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[7] |
This table is a conservative estimation based on available data for similar compounds and should be used for initial risk assessment.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
The Primacy of Engineering Controls
-
Chemical Fume Hood: All work with Ethyl 2-(3-cyanophenoxy)acetate, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or potential HCN gas.[2][9]
-
Ventilation: The laboratory should be well-ventilated with a system that is regularly maintained.
-
Designated Area: Establish a designated area within the fume hood for handling this compound. This area should be clearly marked with appropriate hazard signs.[2]
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Ethyl 2-(3-cyanophenoxy)acetate:
-
Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Double gloving is recommended as an additional precaution.[2] Gloves should be inspected before each use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger scale operations, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a full-face respirator with a combination organic vapor/acid gas/particulate cartridge is necessary. All respirator users must be fit-tested and trained in their proper use.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Cyano Compounds [iloencyclopaedia.org]
- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. lsuhsc.edu [lsuhsc.edu]
Methodological & Application
Application Note: Advanced Knoevenagel Condensation of Ethyl 2-(3-cyanophenoxy)acetate
Executive Summary
This application note details the protocol for performing a Knoevenagel condensation using Ethyl 2-(3-cyanophenoxy)acetate (ECPA) as the methylene donor. Unlike classic Knoevenagel donors (e.g., malonates,
This guide presents the Lehnert Modification (Titanium Tetrachloride/Base) method. This approach utilizes
Mechanistic Insight & Experimental Logic
The Acidity Challenge
The success of a Knoevenagel condensation hinges on the deprotonation of the
-
Standard Donors (Malonate): The negative charge is delocalized over two carbonyls.
-
ECPA (Target): The negative charge is delocalized over only one carbonyl. The adjacent phenoxy group provides inductive electron withdrawal (enhanced by the 3-cyano group), but this is weaker than a second carbonyl.
-
Implication: A stronger base or a Lewis acid trap is required to shift the equilibrium toward the enolate.
The Titanium(IV) Solution
We utilize
-
Activation:
coordinates strongly to the aldehyde oxygen, dramatically increasing its electrophilicity. -
Templating: The titanium center can simultaneously coordinate the ester carbonyl, bringing the reactants into proximity.
-
Irreversibility: The reaction produces
(or hydrated species) upon workup, driving the dehydration step and preventing the retro-aldol reaction.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the
Detailed Protocol: -Mediated Condensation[1]
Reagents & Equipment
| Component | Specification | Role |
| Ethyl 2-(3-cyanophenoxy)acetate | >98% Purity | Nucleophile (Donor) |
| Aromatic Aldehyde | 1.0 equiv | Electrophile |
| Titanium Tetrachloride ( | 1.0 M in DCM or Neat | Lewis Acid Catalyst |
| Pyridine | Anhydrous | Base (Proton Scavenger) |
| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent |
| Inert Gas | Nitrogen or Argon | Moisture Protection |
Step-by-Step Workflow
Safety Warning:
-
System Preparation:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush the system with Argon/Nitrogen and maintain a positive pressure.
-
-
Solvent & Reactant Charge:
-
Add THF (50 mL) to the flask.
-
Add Ethyl 2-(3-cyanophenoxy)acetate (10 mmol, 2.05 g) .
-
Add the Aromatic Aldehyde (10 mmol) .
-
Cool the mixture to 0°C using an ice/water bath.
-
-
Titanium Addition (Critical Step):
-
Slowly add
(20 mmol, 2.0 equiv) dropwise via syringe or addition funnel. -
Observation: A yellow or orange precipitate/suspension typically forms (the Ti-aldehyde complex).
-
Stir at 0°C for 15 minutes.
-
-
Base Addition:
-
Add Pyridine (40 mmol, 4.0 equiv) dropwise over 10 minutes.
-
Note: Ensure the temperature does not exceed 5°C during addition.
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
-
Reaction Monitoring:
-
Stir for 4–12 hours . Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.
-
Endpoint: Disappearance of the aldehyde peak.
-
-
Quench & Workup:
-
Quench the reaction by adding 10% aqueous HCl (30 mL) or saturated
. -
Extract with Ethyl Acetate (3 x 30 mL) .
-
Wash combined organics with saturated
(to remove pyridine traces) and Brine . -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is often an oil or low-melting solid.
-
Purify via Flash Column Chromatography (Silica Gel, Gradient: 0%
20% EtOAc/Hexane).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis.[1][2] Color coding indicates phase: Blue (Prep), Yellow (Reagent Addition), Red (Quench), Green (Isolation).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Enolization | Increase base to 6.0 equiv or switch solvent to Dioxane to allow higher reflux temps (if TiCl4 method fails). |
| Aldehyde Recovery | Moisture in solvent | |
| Transesterification | Use of alcohol solvent | Do not use Ethanol/Methanol with |
| Product Hydrolysis | Acidic workup too harsh | Use saturated |
Downstream Applications: Benzofuran Synthesis[1][3][4][5]
While the primary product is the
If an ortho-hydroxy benzaldehyde (Salicylaldehyde) is used as the electrophile in this protocol, the reaction can be driven further to effect an intramolecular transesterification/cyclization (often requiring a second step with
References
-
Lehnert, W. (1973).[3] "Knoevenagel-Kondensationen mit TiCl4/Base - V: Kondensation von Aldehyden mit Estern." Tetrahedron Letters, 14(48), 4723-4724.
- Seminal paper establishing the TiCl4/Amine protocol for condensing aldehydes with non-activ
-
Jones, G. (2011). "The Knoevenagel Condensation." Organic Reactions, Vol 15.
- Comprehensive review of Knoevenagel mechanisms and c
-
Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction." Comprehensive Organic Synthesis, 2, 341-394.
- Authoritative text on C-C bond formation str
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
- Standard reference for pKa values and enol
Sources
Strategic Utilization of Ethyl 2-(3-cyanophenoxy)acetate in Peptidomimetic and Fragment-Based Drug Design
Executive Summary & Core Directive
Ethyl 2-(3-cyanophenoxy)acetate (CAS: 55197-25-6) is not merely a passive intermediate; it is a strategic "masked" building block used to introduce the 3-cyanophenoxyacetyl motif into peptide backbones and small molecule pharmacophores.
While often categorized as a simple ester, its utility lies in its dual functionality:
-
The Phenoxyacetyl Linker: A flexible, metabolically stable tether that mimics the 2-oxoglutarate cofactor in various oxygen-sensing enzymes (e.g., HIF Prolyl Hydroxylases).
-
The Nitrile "Warhead" or "Handle": A robust functional group that serves as a hydrogen bond acceptor or a precursor for bioisosteres (e.g., tetrazoles) post-synthesis.
This Application Note details the conversion of this ester into an active capping reagent for Solid-Phase Peptide Synthesis (SPPS) and its application in designing HIF-PH inhibitor analogs.
Technical Specifications & Safety Profile
| Parameter | Specification |
| Chemical Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Physical State | White to Off-white Solid or Crystalline Powder |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Key Hazard | Irritant (H302, H315).[1] Note: Precursors like Ethyl Bromoacetate are potent lachrymators.[2] |
| Storage | 2–8°C, Desiccated (Hydrolysis sensitive) |
Application I: Activation Strategy (The "Masked" Reagent)
Direct coupling of the ethyl ester to an amine is inefficient. The ester must be hydrolyzed to the free acid (3-cyanophenoxy)acetic acid without compromising the nitrile group.
Field-Proven Insight: The Selectivity Challenge
Aggressive hydrolysis (e.g., NaOH at high heat) can hydrate the nitrile (–CN) to a primary amide (–CONH₂). The protocol below uses Lithium Hydroxide (LiOH) at ambient temperature to ensure chemoselectivity.
Protocol: Chemoselective Hydrolysis
Materials:
-
Ethyl 2-(3-cyanophenoxy)acetate (1.0 eq)[1]
-
LiOH·H₂O (1.5 eq)
-
THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Ethyl 2-(3-cyanophenoxy)acetate in 30 mL of THF.
-
Saponification: Add a solution of LiOH·H₂O (15 mmol) in 10 mL of water dropwise.
-
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[3] The ester spot (R_f ~0.5) should disappear; the acid will remain at the baseline. Reaction typically completes in 2–4 hours.
-
-
Workup:
-
Evaporate THF under reduced pressure (keep bath <40°C).
-
Dilute the aqueous residue with 20 mL water.
-
Wash with diethyl ether (2 x 15 mL) to remove unreacted ester.
-
-
Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH ~2-3. The product, (3-cyanophenoxy)acetic acid , will precipitate.
-
Isolation: Filter the white solid, wash with cold water, and dry under high vacuum over P₂O₅.
Application II: N-Terminal Capping in SPPS
The free acid generated above is an excellent reagent for "capping" the N-terminus of a peptide library to improve cell permeability or target affinity.
Mechanism of Action
The 3-cyanophenoxy moiety acts as a hydrophobic cap that protects the peptide from exopeptidases. The ether oxygen provides a specific H-bond acceptor site, often critical for binding in hydrophobic pockets (e.g., in kinase or hydroxylase active sites).
Protocol: On-Resin Coupling[6]
Reagents:
-
Peptide-Resin (Fmoc-deprotected, free N-terminus)
-
(3-Cyanophenoxy)acetic acid (from Protocol 1)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.
-
Activation Cocktail: In a separate vial, dissolve:
-
(3-Cyanophenoxy)acetic acid (0.4 mmol, 4 eq)
-
HATU (0.38 mmol, 3.8 eq)
-
DMF (2 mL)
-
Add immediately before use: DIPEA (0.8 mmol, 8 eq)
-
-
Coupling: Add the cocktail to the resin. Shake/vortex at RT for 45–60 minutes.
-
Validation (Kaiser Test):
-
Take a few beads.[6] Add Ninhydrin reagents.
-
Result: Beads should remain colorless/white . Blue beads indicate incomplete coupling (repeat step 3).
-
-
Cleavage: Wash resin (DMF x3, DCM x3). Cleave peptide using TFA/TIS/Water (95:2.5:2.5).
Logical Pathway & Visualization
The following diagram illustrates the strategic workflow from the stable ester precursor to the bioactive peptide conjugate and potential downstream modifications.
Caption: Workflow transforming the ethyl ester precursor into a peptide capping group, with options for downstream bioisostere conversion.
Case Study: HIF-PH Inhibitor Pharmacophores
The 3-cyanophenoxy motif is structurally significant in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.
-
Context: Drugs like Vadadustat and Roxadustat utilize heteroaryl/aryloxy-acetic acid scaffolds to chelate the active site iron of PHD enzymes.
-
Application: Researchers use Ethyl 2-(3-cyanophenoxy)acetate to synthesize analogs where the pyridine core (common in Vadadustat) is replaced or modified with a phenoxy ring to tune potency and metabolic stability.
-
Why the Nitrile? The nitrile group at the meta position improves metabolic stability compared to a halogen and can interact with asparagine residues in the binding pocket.
References
-
Synthesis of Phenoxyacetic Acid Derivatives
-
Organic Syntheses, Coll.[6] Vol. 3, p. 381 (1955); Vol. 28, p. 55 (1948). (Foundational protocol for alkylation of phenols with ethyl bromoacetate).
-
-
HIF-PH Inhibitor Chemistry
- Journal of Medicinal Chemistry. "Discovery of HIF Prolyl Hydroxylase Inhibitors." (General reference for the phenoxyacetic acid pharmacophore in HIF stabilizers).
- See also: Vadadustat Synthesis and Intermediates (Patents describing similar glycine/picolinic acid couplings).
- Peptide Capping Strategies: Methods in Molecular Biology. "N-Terminal Capping in SPPS." Standard protocols adapted for aryloxy acids.
-
Safety Data
-
(Precursor safety context).
-
Sources
- 1. CAS 55197-25-6 | Ethyl 2-(3-cyanophenoxy)acetate - Synblock [synblock.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Vadadustat_Chemicalbook [chemicalbook.com]
- 5. CN105837502A - Synthesis method of Vadadustat - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Microwave-Assisted Synthesis of Ethyl 2-(3-cyanophenoxy)acetate
A Comparative Study of Microwave-Enhanced vs. Conventional Williamson Ether Synthesis
Abstract
This application note details a robust and highly efficient protocol for the synthesis of Ethyl 2-(3-cyanophenoxy)acetate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Williamson ether synthesis reaction between 3-cyanophenol and ethyl bromoacetate. We present a direct comparison between traditional conductive heating and modern microwave-assisted techniques, demonstrating the profound advantages of the latter. Microwave irradiation dramatically reduces reaction times from hours to mere minutes and significantly improves product yield and purity. This guide provides a comprehensive overview of the reaction mechanism, optimization strategies, detailed experimental protocols, and safety considerations tailored for researchers and drug development professionals.
Introduction and Underlying Principles
The formation of aryl ethers is a cornerstone of organic synthesis. The Williamson ether synthesis, a reliable SN2 reaction, is a classic method for this transformation.[1] It involves the deprotonation of a phenol by a base to form a nucleophilic phenoxide, which then attacks an alkyl halide, displacing the halide to form the ether.[2]
The synthesis of Ethyl 2-(3-cyanophenoxy)acetate follows this pathway. However, conventional heating methods for this reaction are often plagued by long reaction times (typically 1-8 hours), high energy consumption, and the potential for side-product formation due to prolonged exposure to high temperatures.[1]
Microwave-assisted organic synthesis (MAOS) offers a powerful solution to these challenges.[3] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation heats the entire reaction volume simultaneously and efficiently.[4] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules and reagents within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates heat.[5][6]
-
Ionic Conduction: If ions are present (such as the phenoxide and potassium salts in this reaction), they will move back and forth through the solution under the influence of the microwave field, generating heat through friction and collisions.[7]
This direct "in-core" heating leads to a rapid temperature increase, dramatically accelerating the reaction rate and often resulting in higher yields and cleaner product profiles.[8][9]
Reaction Mechanism and Scheme
The synthesis proceeds in two key steps:
-
Deprotonation: The weakly acidic proton of 3-cyanophenol is abstracted by a mild base, such as potassium carbonate (K₂CO₃), to form the potassium 3-cyanophenoxide intermediate. This step generates the potent nucleophile required for the subsequent reaction.[2]
-
Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the electrophilic α-carbon of ethyl bromoacetate. This concerted, single-step reaction displaces the bromide ion, forming the C-O ether bond and yielding the final product, Ethyl 2-(3-cyanophenoxy)acetate.
Experimental Protocols
This section provides detailed, step-by-step protocols for both conventional and microwave-assisted synthesis, allowing for a direct comparison of methodologies and outcomes.
Materials & Equipment
| Reagent/Material | Formula | M.W. | Purity | Supplier |
| 3-Cyanophenol | C₇H₅NO | 119.12 | ≥98% | Sigma-Aldrich |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |
Equipment:
-
Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with sealed reaction vessels (10 mL) and magnetic stir bars.
-
Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel).
-
Heating mantle with magnetic stirring.
-
Rotary evaporator.
-
Analytical balance, TLC plates, NMR, IR spectrometer.
Protocol 1: Conventional Synthesis (Oil Bath Heating)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenol (1.19 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) and anhydrous DMF (20 mL).
-
Stirring: Stir the suspension at room temperature for 15 minutes.
-
Alkylating Agent: Add ethyl bromoacetate (1.22 mL, 1.84 g, 11.0 mmol, 1.1 eq) dropwise to the mixture.
-
Heating: Place the flask in a preheated oil bath at 80°C and allow the reaction to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete in 4-6 hours.
-
Work-up: Proceed to the "Product Isolation and Purification" steps (Section 3.4).
Protocol 2: Microwave-Assisted Synthesis
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-cyanophenol (238 mg, 2.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (415 mg, 3.0 mmol, 1.5 eq) and anhydrous DMF (4 mL).
-
Alkylating Agent: Add ethyl bromoacetate (0.24 mL, 0.37 g, 2.2 mmol, 1.1 eq).
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the parameters to heat to a constant temperature of 120°C for a 10-minute hold time, with rapid stirring.
-
Cooling: After irradiation, allow the vessel to cool to room temperature (or use the instrument's compressed air cooling feature) before carefully opening.
-
Work-up: Proceed to the "Product Isolation and Purification" steps (Section 3.4).
Product Isolation and Purification (for both protocols)
-
Quenching: Pour the cooled reaction mixture into a beaker containing 50 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude oil can be analyzed for purity (TLC, NMR) and, if necessary, purified further by column chromatography.
Comparative Results and Discussion
The application of microwave technology provides a striking improvement over conventional methods.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 4 - 6 hours | 10 minutes |
| Temperature | 80 °C | 120 °C |
| Typical Yield | 75 - 85% | >95% |
| Purity (Crude) | Good | Excellent |
| Energy Consumption | High | Low |
The dramatic reduction in reaction time from hours to minutes is the most significant advantage.[1] The ability of the microwave reactor to safely and rapidly reach superheated temperatures (temperatures above the solvent's boiling point at atmospheric pressure) is key to this rate enhancement.[10]
Causality of Improved Performance:
-
Solvent Choice: DMF is an excellent choice for this reaction. It is a polar aprotic solvent that effectively solvates the potassium counter-ion, leaving the phenoxide nucleophile highly reactive.[11] Crucially, its high polarity and dielectric loss factor make it a superb microwave absorber, allowing for rapid and efficient heating.[12]
-
Base Selection: Anhydrous potassium carbonate is a suitable base for deprotonating the phenol (pKa ~10).[13] It is strong enough to generate the phenoxide but mild enough to prevent hydrolysis of the ethyl ester group, which could occur with stronger bases like NaOH.[14][15]
-
Thermal vs. Non-Thermal Effects: The primary driver for the rate acceleration is the rapid, uniform thermal effect. By minimizing the time at high temperatures, side reactions are suppressed, leading to a cleaner reaction profile and higher yield.[3]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Beneficial effects of microwave-assisted heating versus conventional heating in noble metal nanoparticle synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 12. Solvent Choice for Microwave Synthesis [cem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]
- 15. akjournals.com [akjournals.com]
Analytical techniques for monitoring reactions with "Ethyl 2-(3-cyanophenoxy)acetate"
Synthesis Tracking & Stability Profiling[1]
Executive Summary & Molecule Context[2][3][4][5][6]
Ethyl 2-(3-cyanophenoxy)acetate is a bifunctional intermediate critical in the synthesis of agrochemicals (phenoxy-herbicides) and pharmaceutical building blocks.[1] Its structure features two reactive centers: a nitrile group (susceptible to hydrolysis or reduction) and an ester linkage (susceptible to hydrolysis or transesterification).[1]
This guide addresses the primary challenge in handling this molecule: monitoring its formation via O-alkylation (Williamson Ether Synthesis) while preventing premature hydrolysis.
Key Reaction Context:
-
Reaction: Alkylation of 3-cyanophenol with ethyl bromoacetate/chloroacetate.[1]
-
Critical Quality Attributes (CQA): Residual phenol content < 0.5%; Hydrolysis byproduct (Acid derivative) < 1.0%.
Analytical Strategy Workflow
The following decision tree outlines the selection of analytical techniques based on the reaction phase.
Figure 1: Analytical decision matrix for CAS 90621-12-6.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Quantitative tracking of conversion and impurity profiling (Acid metabolite).[1]
Mechanistic Insight
We utilize a Reverse Phase (RP-C18) mechanism.[1]
-
3-Cyanophenol (Starting Material): Polar, contains an acidic proton.[1] Elutes early.
-
Ethyl 2-(3-cyanophenoxy)acetate (Product): Non-polar, esterified.[1] Elutes late.
-
Acid Impurity (Hydrolysis Product): Polar, ionizable.[1] Elutes between or near the phenol depending on pH.[1]
Critical Parameter: The mobile phase must be acidic (pH ~2.5-3.0).[1] This suppresses the ionization of the residual phenol and the acid byproduct, ensuring sharp peaks and preventing peak tailing.
Detailed Protocol
| Parameter | Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% H3PO4) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Nitrile/Ester absorption) & 270 nm (Aromatic) |
| Temperature | 30°C |
| Injection Vol | 10 µL |
Gradient Program:
-
0-2 min: 10% B (Isocratic hold to elute salts/polar impurities)[1]
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
20-25 min: 10% B (Re-equilibration)
Expected Retention Order:
-
3-Cyanophenol (~4-6 min)
-
(3-Cyanophenoxy)acetic acid (Hydrolysis impurity) (~7-9 min)
-
Ethyl 2-(3-cyanophenoxy)acetate (Target) (~12-14 min)
Method B: In-Situ FT-IR Spectroscopy
Purpose: Real-time monitoring of reaction initiation and completion without sampling.[1] Ideal for water-sensitive Williamson ether synthesis conditions.[1]
Mechanistic Insight
The reaction converts a phenolic O-H bond into an Ether (C-O-C) linkage.[1][2] Simultaneously, the Ester Carbonyl (C=O) and Nitrile (C≡N) groups serve as internal references or stability markers.
Spectral Monitoring Points
| Functional Group | Wavenumber (cm⁻¹) | Behavior During Reaction |
| Phenolic O-H | 3200–3400 (Broad) | Disappears (Primary tracking metric) |
| Nitrile (C≡N) | ~2230 (Sharp) | Constant (Internal Standard) |
| Ester (C=O) | ~1730–1750 (Sharp) | Appears/Constant (From alkylating agent) |
| Ether (C-O-C) | ~1200–1250 | Appears (Fingerprint confirmation) |
Protocol
-
Background: Collect background spectrum of the dry solvent (e.g., Acetone or DMF) and base (K₂CO₃).[1]
-
Reactant Addition: Add 3-cyanophenol. Note the broad O-H stretch.[1]
-
Reagent Addition: Add Ethyl bromoacetate.
-
Monitoring: Track the decrease of the peak area at 3300 cm⁻¹.
-
Endpoint: Reaction is deemed complete when the O-H band area plateaus near zero.[1]
-
Safety Check: If the Nitrile peak at 2230 cm⁻¹ begins to shift or broaden, it indicates unwanted side reactions (e.g., hydrolysis to amide).[1]
Method C: GC-MS (Impurity Profiling)
Purpose: Identification of volatile impurities and confirmation of molecular mass.[1]
System Suitability:
-
Inlet Temp: 250°C (Ensure complete vaporization but avoid thermal degradation of the ester).
-
Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
Mass Spectrum Interpretation (EI, 70 eV):
-
Molecular Ion [M]+: m/z ~205.[1]
-
Base Peak: Likely m/z ~132 (Loss of ethyl acetate fragment, cleavage at ether oxygen) or m/z ~160 (Loss of ethoxy).[1]
-
Fragment: m/z ~116 (Cyanophenol cation).[1]
Troubleshooting & Validation
Common Issue: "Ghost" Acid Peak
-
Observation: An increasing peak at ~8 min in HPLC during sequence analysis.[1]
-
Cause: On-column hydrolysis.[1] The ester is stable, but if the sample diluent is basic or if the column has residual basicity, the ester hydrolyzes to the acid.
-
Solution: Ensure sample diluent is Acetonitrile:Water (50:50) with 0.1% Formic Acid .[1] Avoid pure water as diluent for long sequences.[1]
References
-
Williamson Ether Synthesis Mechanisms
-
HPLC of Phenolic & Phenoxy Acid Derivatives
-
IR Spectroscopy of Nitriles
- Synthesis of Phenoxyacetate Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Scale-up synthesis of "Ethyl 2-(3-cyanophenoxy)acetate" derivatives
Executive Summary
This application note details the process development and scale-up strategy for the synthesis of Ethyl 2-(3-cyanophenoxy)acetate and its structural derivatives. These compounds serve as critical intermediates in the synthesis of HIF prolyl hydroxylase inhibitors, agrochemicals, and novel heterocyclic scaffolds.
The protocol utilizes a robust Williamson Ether Synthesis adapted for kilogram-scale production. Unlike bench-scale methods that often rely on sodium hydride (NaH) in DMF—which poses significant thermal and workup hazards—this procedure employs Potassium Carbonate (
Strategic Analysis & Retrosynthesis
Chemical Strategy
The target molecule is constructed via an
-
Nucleophile: 3-Cyanophenol (
). The electron-withdrawing nitrile group increases the acidity of the phenol, making mild bases like highly effective. - -haloester.
-
Solvent Selection:
-
DMF/DMSO: High solubility but difficult to remove during workup (high boiling point, water miscibility).
-
Acetone: Excellent for
(Finkelstein-like conditions), easy to strip, but flammable. -
Acetonitrile (MeCN):Selected for Scale-up. Higher boiling point than acetone (
C vs C) allows for faster kinetics without the difficult removal of DMF.
-
Reaction Mechanism (DOT Visualization)
Caption: Mechanistic pathway of the base-mediated Williamson ether synthesis.
Critical Process Parameters (CPPs) & Safety
Safety Alert: Ethyl Bromoacetate[3][4]
-
Hazard: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and highly toxic if inhaled or absorbed through the skin.
-
Engineering Control: All handling must occur in a functioning fume hood or a closed reactor system.
-
Neutralization: Spills should be treated immediately with dilute ammonia or aqueous sodium hydroxide to hydrolyze the ester and displace the bromide.
Stoichiometry & Kinetics
| Parameter | Recommended Value | Rationale |
| 3-Cyanophenol | 1.0 equiv | Limiting reagent.[5] |
| Ethyl Bromoacetate | 1.05 - 1.10 equiv | Slight excess ensures complete conversion of the phenol. Large excess complicates purification. |
| Potassium Carbonate | 1.5 - 2.0 equiv | Excess required to neutralize HBr generated and maintain basicity. |
| Temperature | Reflux ( | Ensures rapid conversion (typically < 4 hours). |
| Agitation | High Shear |
Detailed Scale-Up Protocol (100g Basis)
Objective: Synthesis of ~130g of Ethyl 2-(3-cyanophenoxy)acetate.
Equipment Setup
-
1 L Three-neck round-bottom flask (or jacketed reactor).
-
Mechanical overhead stirrer (PTFE impeller).
-
Reflux condenser with nitrogen inlet.
-
Pressure-equalizing addition funnel.
-
Temperature probe.
Step-by-Step Procedure
-
Reactor Charging:
-
Charge Acetonitrile (500 mL) to the reactor.
-
Add 3-Cyanophenol (100.0 g, 0.84 mol) . Stir until dissolved.
-
Add Potassium Carbonate (anhydrous, granular) (174.0 g, 1.26 mol) .
-
Note: The mixture will be a slurry. Ensure agitation is sufficient to suspend the solids.
-
-
Reagent Addition:
-
Heat the mixture to 50-60°C .
-
Charge Ethyl Bromoacetate (147.0 g, 0.88 mol) into the addition funnel.
-
Add the Ethyl Bromoacetate dropwise over 45-60 minutes .
-
Exotherm Warning: The reaction is exothermic. Monitor temperature; do not exceed reflux onset during addition.
-
-
Reaction Phase:
-
After addition, heat the mixture to Reflux (approx. 82°C) .
-
Hold at reflux for 3 to 5 hours .
-
-
In-Process Control (IPC):
-
Sample 50
L of reaction mixture, dilute with 1 mL MeCN/Water (1:1). -
Analyze via HPLC (C18 column, MeCN/Water gradient) or TLC (30% EtOAc in Hexanes).
-
Criteria: < 1.0% unreacted 3-cyanophenol.
-
-
Workup:
-
Cool reaction mixture to 20-25°C .
-
Filtration: Filter off the inorganic salts (
, excess ) using a Buchner funnel or pressure filter. Wash the cake with fresh Acetonitrile (100 mL). -
Environmental:[3] The solid waste is non-toxic inorganic salt (mostly KBr) after washing.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to remove the solvent. Result: A viscous oil or low-melting solid.
-
-
Purification (Crystallization):
-
Dissolve the crude residue in Ethanol (250 mL) at 60°C.
-
Slowly add Water (100-150 mL) until slight turbidity persists.
-
Cool slowly to 0-5°C with gentle stirring to induce crystallization.
-
Filter the white/off-white solid.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Expected Results
-
Yield: 85 - 92% (approx. 145 - 158 g).
-
Appearance: White to off-white crystalline solid.
-
Purity: > 98% by HPLC.
Process Workflow Diagram
Caption: Operational workflow for the isolation of the target ether.
Troubleshooting & Derivatives Scope
Common Issues
-
Low Yield / Incomplete Reaction: Often caused by the "coating" of
particles. Solution: Add a catalytic amount (5 mol%) of Potassium Iodide (KI) or Tetrabutylammonium Bromide (TBAB) to act as a phase transfer catalyst. -
Hydrolysis: If water is present in the solvent, the ester moiety may hydrolyze to the acid. Solution: Use anhydrous Acetonitrile and keep the system under nitrogen.
Scope of Derivatives
This protocol is modular. The following substitutions can be made without altering the core methodology:
-
Phenol Variations: 2-Cyanophenol, 4-Cyanophenol, or 3-Chlorophenol can be used. (Note: Ortho-substituted phenols may require longer reaction times due to steric hindrance).
-
Linker Variations: Ethyl chloroacetate can replace bromoacetate to reduce costs, but requires the addition of KI (0.1 equiv) to generate the reactive iodide species in situ (Finkelstein reaction).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Williamson Ether Synthesis).
-
Sigma-Aldrich. Safety Data Sheet: Ethyl Bromoacetate. (Accessed Oct 2023).
-
Organic Syntheses. General Procedures for Ether Synthesis. Coll. Vol. 2, p. 260.
-
National Center for Biotechnology Information. PubChem Compound Summary for Ethyl bromoacetate.
Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment before scaling up chemical reactions.
Sources
Troubleshooting & Optimization
Technical Support Hub: Optimizing O-Alkylation for Ethyl 2-(3-cyanophenoxy)acetate
Case ID: #CYANO-O-ALK-001 Status: Active Subject: Catalyst Selection & Process Optimization for Williamson Ether Synthesis of 3-Cyanophenol derivatives.
Executive Summary
You are attempting to synthesize Ethyl 2-(3-cyanophenoxy)acetate via the O-alkylation of 3-cyanophenol with ethyl bromoacetate (or chloroacetate).
This reaction is a classic SN2 substitution.[1][2] However, the presence of two sensitive functional groups—the nitrile (-CN) on the aromatic ring and the ester (-COOEt) on the alkylating agent—creates a "Goldilocks" scenario. You must select a catalyst/base system strong enough to deprotonate the phenol (pKa ~8.6) but mild enough to prevent the hydrolysis of your ester or nitrile groups.
This guide prioritizes the Solid-Liquid Phase Transfer Catalysis (SL-PTC) method as the industry standard for this transformation, minimizing side reactions common in aqueous systems.
Module 1: Catalyst & Base Selection Logic
1. The Base: Why Potassium Carbonate (
)?
For 3-cyanophenol, strong bases like Sodium Hydride (NaH) or aqueous Sodium Hydroxide (NaOH) are often "overkill" and detrimental.
-
The pKa Factor: The cyano group at the meta position is electron-withdrawing, lowering the pKa of the phenol to ~8.6 (compared to ~10 for unsubstituted phenol).
-
The Risk: Strong bases promote ester hydrolysis (saponification), converting your target molecule into the carboxylic acid byproduct (2-(3-cyanophenoxy)acetic acid).
-
The Solution: Anhydrous
is sufficiently basic to generate the phenoxide anion without attacking the ethyl ester.
2. The Catalyst: Quaternary Ammonium Salts vs. Crown Ethers
Since
| Catalyst | Recommendation | Mechanism Note |
| TBAB (Tetrabutylammonium bromide) | Primary Choice | Cost-effective. Efficiently transports phenoxide into Acetone/MeCN. |
| TBAI (Tetrabutylammonium iodide) | High Performance | The iodide ion acts as a nucleophilic catalyst (Finkelstein-like), accelerating the displacement of the leaving group. |
| 18-Crown-6 | Specialist Only | Highly effective with Potassium salts but significantly more expensive and toxic. Use only if TBAB fails. |
| Potassium Iodide (KI) | Add-on | Add 10 mol% KI if using Ethyl Chloroacetate. It converts the alkyl chloride to a more reactive alkyl iodide in situ. |
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the Solid-Liquid PTC mechanism and the critical decision points for catalyst selection.
Caption: Figure 1. Solid-Liquid Phase Transfer Catalysis (SL-PTC) pathway.[3] The catalyst (Q+) shuttles the phenoxide from the solid carbonate surface into the organic solvent.
Module 3: Optimized Experimental Protocol
Protocol ID: SOP-CYANO-05 Scale: 10 mmol (Adaptable)
Reagents:
-
3-Cyanophenol (1.19 g, 10 mmol)
-
Ethyl Bromoacetate (1.84 g, 11 mmol) [1.1 equiv]
- (Anhydrous, powdered) (2.76 g, 20 mmol) [2.0 equiv]
-
TBAB (Catalyst) (0.16 g, 0.5 mmol) [5 mol%]
-
Solvent: Acetone (Reagent Grade) or Acetonitrile (30 mL)
Step-by-Step Workflow:
-
Preparation: Dry the
in an oven at 120°C for 2 hours prior to use. Water is the enemy of yield here. -
Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Cyanophenol in Acetone (or MeCN).
-
Deprotonation: Add the powdered
. Stir vigorously at room temperature for 15 minutes. The mixture may turn slightly yellow as the phenoxide forms. -
Catalyst Addition: Add the TBAB (and 10 mol% KI if using chloroacetate).
-
Alkylation: Add Ethyl Bromoacetate dropwise over 5 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for Acetone, 82°C for MeCN). Monitor via TLC (Hexane:EtOAc 7:3).
-
Typical Time: 2–4 hours.
-
-
Work-up (Critical):
-
Cool to room temperature.[4]
-
Filter off the inorganic solids (
, excess ). -
Evaporate the solvent under reduced pressure.
-
Redissolve residue in Ethyl Acetate and wash with water (2x) to remove residual catalyst.
-
Dry over
and concentrate.
-
Module 4: Troubleshooting Center (FAQ)
Use the decision tree below to diagnose experimental failures.
Caption: Figure 2. Troubleshooting logic flow for common synthesis failures.
Q1: My reaction is stalling at 60% conversion. Should I add more base?
A: No. Adding more solid base rarely helps if the surface area is coated with KBr byproduct.
-
Fix: Add Potassium Iodide (KI) (10 mol%). This performs an in situ halogen exchange, converting any remaining alkyl bromide/chloride into the highly reactive alkyl iodide.[5]
-
Fix 2: Ensure your stirring is vigorous. In solid-liquid PTC, the reaction rate is often mass-transfer limited.
Q2: I see a new spot on TLC that doesn't move (low Rf). What is it?
A: This is likely 2-(3-cyanophenoxy)acetic acid .
-
Cause: Hydrolysis of the ethyl ester. This happens if water entered the system or if you used a hydroxide base (NaOH/KOH).
-
Recovery: You can attempt to salvage this by performing a Fischer Esterification (Ethanol + catalytic
) on the crude mixture to convert the acid back to the ethyl ester.
Q3: Can I use DCM (Dichloromethane) and water with NaOH?
A: Technically yes, but it is not recommended for this specific substrate.
-
Reason: While DCM/Water/TBAB is a classic Liquid-Liquid PTC system, the presence of aqueous NaOH significantly increases the risk of hydrolyzing the ester group on your alkylating agent before it reacts with the phenol. Stick to the anhydrous Acetone/
route.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Ethers).
- Halpern, M. (2002). "Phase Transfer Catalysis in the Pharmaceutical Industry." Chimica Oggi/Chemistry Today, 20(9), 35-38. (Discusses solid-liquid PTC advantages for sensitive esters).
-
Sigma-Aldrich. (n.d.). 3-Cyanophenol Product Specification & Safety Data. Retrieved from [6]
-
Rowley, M., et al. (1993). "3-Cyanophenol Alkylation Protocols." Journal of Medicinal Chemistry, 36(22), 3386–3396. (Specific reference to cyanophenol ether synthesis conditions).
Sources
Troubleshooting low conversion rates in "Ethyl 2-(3-cyanophenoxy)acetate" condensations
Introduction
Welcome to the Technical Support Center. You are likely here because your synthesis of Ethyl 2-(3-cyanophenoxy)acetate is stalling, showing low conversion, or producing hydrolysis byproducts.
This molecule is a critical intermediate, often used as a scaffold in agrochemical (herbicide) and pharmaceutical development.[1] Its synthesis involves a Williamson Ether Synthesis (often colloquially referred to as a condensation in process chemistry) between 3-cyanophenol and ethyl bromoacetate (or chloroacetate).
The presence of the cyano (-CN) group at the meta position fundamentally alters the thermodynamics and kinetics of this reaction compared to a standard phenol alkylation. This guide addresses the specific electronic and physical hurdles introduced by this substituent.
Module 1: The Core Reaction (Ether Formation)
Q: Why is my reaction stalling at ~60% conversion despite using standard phenol conditions (Acetone/K₂CO₃)?
A: The Cyano group is deactivating your nucleophile.
The Science:
In a standard Williamson synthesis, the phenoxide anion attacks the alkyl halide via an
-
Standard Phenol (pKa ~10): The resulting phenoxide is electron-rich and a strong nucleophile.
-
3-Cyanophenol (pKa ~8.6): The cyano group is strongly electron-withdrawing (Inductive effect,
). While this makes the phenol easier to deprotonate, it stabilizes the resulting negative charge on the oxygen, making it a weaker nucleophile .
The Fix: Standard conditions (Acetone, 56°C) often provide insufficient kinetic energy for this deactivated nucleophile to overcome the activation energy barrier.
Protocol Adjustment:
-
Solvent Switch: Move from Acetone to Acetonitrile (MeCN) or DMF .
-
Why: MeCN allows a higher reflux temperature (82°C vs 56°C). DMF is polar aprotic and better solvates the cation (
), leaving the phenoxide "naked" and more reactive.
-
-
Catalyst Addition: Add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (10 mol%).
-
Why: This performs an in situ Finkelstein reaction. The
displaces the on the acetate to form Ethyl Iodoacetate. The C-I bond is weaker and the iodide is a better leaving group, accelerating the attack by your sluggish phenoxide.
-
Visualization: The Kinetic Barrier
Figure 1: Reaction pathway highlighting the deactivated nature of the 3-cyanophenoxide nucleophile.
Module 2: Impurity Management
Q: I see the starting material disappearing, but the desired ester product yield is low. NMR shows a carboxylic acid. What happened?
A: You are experiencing Competitive Hydrolysis (Saponification).
The Science:
The base (
The Fix:
-
Drying Protocol: Use anhydrous Acetonitrile/DMF. Store solvents over molecular sieves (3Å or 4Å).
-
Base Calcination: Dry your
or in an oven at 120°C overnight before use to remove absorbed water. -
Reagent Order: Do not mix the base and ethyl bromoacetate effectively without the phenol. Add the base to the phenol first, stir for 30 mins to form the phenoxide, then add the alkyl halide.
Module 3: Experimental Protocol (Optimized)
This protocol is designed to maximize conversion for electron-deficient phenols.
Reagents
| Component | Equivalents | Role | Notes |
| 3-Cyanophenol | 1.0 eq | Substrate | Limiting Reagent |
| Ethyl Bromoacetate | 1.2 eq | Electrophile | Slight excess drives kinetics |
| 1.5 - 2.0 eq | Base | Must be finely milled | |
| Potassium Iodide (KI) | 0.1 eq | Catalyst | Essential for speed |
| Acetonitrile (MeCN) | 0.5 M Conc.[2] | Solvent | Anhydrous |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere. -
Deprotonation: Charge flask with 3-Cyanophenol (1.0 eq), finely milled anhydrous
(1.5 eq), and anhydrous MeCN. Stir at Room Temperature (RT) for 30 minutes.-
Checkpoint: The mixture may change color (often yellowing) as the phenoxide forms.
-
-
Addition: Add KI (0.1 eq). Then, add Ethyl Bromoacetate (1.2 eq) dropwise via syringe.
-
Reaction: Heat to reflux (82°C) for 4–6 hours.
-
Monitoring: Check TLC every 2 hours.
-
TLC Mobile Phase: Hexane:Ethyl Acetate (80:20). The product will be less polar (higher Rf) than the phenol.
-
-
Workup:
-
Cool to RT. Filter off the solid salts (
, Excess ). -
Concentrate the filtrate.
-
Redissolve in Ethyl Acetate and wash with 1M NaOH (cold).
-
Critical Step: The NaOH wash removes unreacted 3-cyanophenol (which dissolves as the phenoxide) but leaves the neutral ester product in the organic layer.
-
Dry organic layer (
), filter, and concentrate.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic workflow for isolating the root cause of synthesis failure.
References
-
BenchChem. (2025).[3][4] Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate from 4-cyanothiophenol: An Application Note and Detailed Protocol. Link (General protocol adaptation for cyanophenols).
-
Raghavan, R. S., & Kalavathy, K. (1985).[5] Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Indian Academy of Sciences (Chemical Sciences), 94(3), 481–485.[5] Link (Kinetic data on electron-withdrawing groups retarding the reaction).
-
Organic Syntheses. (1941).[6] Ethyl Bromoacetate.[1][5][6] Org. Synth. Coll. Vol. 1, p.263. Link (Standard preparation and handling of the electrophile).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link (Mechanistic grounding for
limitations).
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. CN101245034B - Technique for synthesizing ethyl cyanoacetate with interesterification method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions of Ethyl 2-(3-cyanophenoxy)acetate
Welcome to the Process Safety & Scale-Up Support Hub. Current Status: Operational Analyst: Dr. A. Vance, Senior Application Scientist Subject: Thermal Management of Ethyl 2-(3-cyanophenoxy)acetate (CAS: 59674-09-0 Analog)
Executive Summary & Molecule Profile
User Query: “I am scaling up reactions involving Ethyl 2-(3-cyanophenoxy)acetate. What are the specific thermal risks, and how do I prevent runaway reactions?”
Scientist’s Assessment: Ethyl 2-(3-cyanophenoxy)acetate is a bifunctional intermediate containing a nitrile and an ester on a phenoxy scaffold. While the molecule is stable at ambient storage, it participates in three high-energy reaction classes. Your safety strategy must shift from "monitoring temperature" to "controlling accumulation."
The Three Thermal Risk Zones
| Reaction Type | Target Group | Typical Reagents | Est. Enthalpy ( | Risk Level |
| Synthesis | Phenol + Alkyl Halide | Medium (Gas evolution if NaH used) | ||
| Reduction | Nitrile (-CN) | Critical (High energy release) | ||
| Hydrolysis | Ester (-COOEt) | NaOH / Water / MeOH | Low-Medium (Viscosity changes) |
Synthesis: The Williamson Ether Exotherm
Context: Creating the ether linkage between 3-cyanophenol and ethyl bromoacetate.
Q: "I'm seeing a temperature spike immediately after adding the base. Is this normal?"
A: Yes, but it indicates a dosing-controlled failure.
In a Williamson ether synthesis, the deprotonation of the phenol is exothermic. If you use Sodium Hydride (NaH), you generate hydrogen gas (
The Mechanism of Failure: If you add the base all at once (shot addition), you create a massive instantaneous concentration of the phenoxide anion. The subsequent reaction with the alkyl halide releases heat faster than your jacket cooling can remove it.
Corrective Protocol (Dosing Control):
-
Solvent Heat Sink: Use a solvent with a boiling point slightly above your target
(e.g., Acetone or MEK) to utilize reflux as a passive safety barrier. -
Semi-Batch Mode: Do not mix all reagents.
-
Step A: Charge 3-cyanophenol and solvent.
-
Step B: Dose Base slowly (monitor
evolution if using NaH). -
Step C:Critical Step: Dose Ethyl bromoacetate via addition funnel/pump. Rate = Heat Removal Capacity.
-
Workflow Visualization: Safe Synthesis Logic
Caption: Figure 1. Semi-batch protocol for Williamson Ether Synthesis, prioritizing feed-stop interlocks upon temperature spikes.
Reduction: The Nitrile Hazard
Context: Reducing the -CN group to an amine (e.g., using Borane-THF or LAH). This is the most dangerous operation involving this molecule.
Q: "Why is the reduction of the nitrile group considered a 'runaway' risk?"
A: Nitrile reduction is highly exothermic (
Troubleshooting The "Dormant" Exotherm:
-
Symptom: You are adding reagent, but temperature isn't rising.
-
Danger: Do NOT increase the feed rate. You are building a "chemical bomb."
-
Action: Stop the feed immediately. Warm the reactor slightly (carefully) to initiate the reaction of the accumulated material. Once the exotherm consumes the backlog, resume feeding very slowly.
Specific Hazard: Borane-THF Stability
If using
-
Must be kept below
.[1] Above this, the reagent itself decomposes, generating and pressure. -
Quenching: Quenching a nitrile reduction releases massive hydrogen gas. Use a vent sizing calculation (DIERS method) to ensure your rupture disk can handle the gas load.
Hydrolysis: The Viscosity Trap
Context: Saponification of the ethyl ester to the acid.
Q: "My reaction mixture solidified during hydrolysis. Now the temperature is rising.[2][3][4] What happened?"
A: You encountered the "Norrish Effect" (Viscosity-induced thermal runaway). As the ester converts to the carboxylate salt (Sodium 2-(3-cyanophenoxy)acetate), the product is often less soluble than the starting material. The slurry thickens.
The Casualty Chain:
-
Precipitation increases viscosity.
-
Stirrer acts as a heat source (mechanical energy) + Reaction heat cannot dissipate to the jacket (poor heat transfer coefficient
). -
Hotspots form in the center of the reactor.
Solution:
-
Dilution: Ensure a minimum of 10-15 volumes of solvent (Methanol/Water mix).
-
Co-solvent: Add THF to maintain solubility of the intermediate salt.
Emergency Response & Decision Matrix
User Query: “The temperature is 10°C above my setpoint and rising. What is the immediate protocol?”
Scientist’s Directive: Do not rely on jacket cooling alone. The reaction rate doubles every 10°C (Arrhenius Law). If cooling is maxed out and T is rising, you are in a runaway trajectory.
Emergency Response Diagram
Caption: Figure 2. Critical decision tree for thermal excursions. "Stop Dosing" is the primary defense.
References & Authority
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text for calculating Adiabatic Temperature Rise).
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Reference for Nitrile and Borane hazards).
-
Org. Process Res. Dev. (2014).[2][3] "Managing Hazards for Scale Up of Chemical Manufacturing Processes."
-
Common Organic Chemistry. "Reduction of Nitriles to Amines." Link
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Link
Disclaimer: This guide is for technical support purposes. All scale-up activities must be preceded by a specific Differential Scanning Calorimetry (DSC) study of your exact mixture.
Sources
Minimizing dimer formation in "Ethyl 2-(3-cyanophenoxy)acetate" reactions
Welcome to the technical support center for "Ethyl 2-(3-cyanophenoxy)acetate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Our focus is on a common and challenging issue: the formation of unwanted dimers.
Troubleshooting Guide: Dimer Formation
This section addresses the immediate problem of identifying and mitigating dimer formation during your experiment.
Question: I'm observing a significant high-molecular-weight impurity in my reaction. Mass spectrometry suggests it's a dimer of my product, "Ethyl 2-(3-cyanophenoxy)acetate." What is happening and how can I fix it?
Answer:
The presence of a dimer is a frequent issue when "Ethyl 2-(3-cyanophenoxy)acetate" is exposed to basic conditions, even mild ones. The root cause is the acidity of the methylene (-CH₂-) protons located between the ether oxygen and the ester carbonyl group. A base can abstract one of these protons to form a highly reactive enolate, which then attacks another molecule of the starting material.
There are two primary mechanistic pathways for this dimerization:
-
Claisen-Type Condensation: The enolate attacks the electrophilic carbonyl carbon of another ester molecule. This is a classic Claisen condensation reaction that results in a β-keto ester dimer.[1][2][3]
-
Thorpe-Type Addition: The enolate attacks the electrophilic carbon of the nitrile (cyano) group of another molecule. This pathway leads to an enamine dimer after tautomerization. Heating a similar compound, ethyl cyanoacetate, with sodium ethoxide is known to form such a dimer.[4]
Immediate Troubleshooting Steps
-
Confirm the Dimer Structure: If possible, use NMR and MS to confirm the connectivity of the dimer. This will reveal whether the Claisen or Thorpe pathway is dominant under your specific conditions.
-
Re-evaluate Your Base: The choice and stoichiometry of the base are critical. Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are highly effective at generating the reactive enolate, thus promoting dimerization.[5][6]
-
Control the Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired dimerization.
The following flowchart provides a logical sequence for troubleshooting this issue.
Caption: Claisen-Type Dimerization Pathway.
Pathway B: Thorpe-Type Addition Here, the same enolate attacks the nitrile group, which is also electrophilic. This forms an intermediate that tautomerizes to a stable enamine dimer.
Caption: Thorpe-Type Dimerization Pathway.
Q2: How can I modify my synthesis of "Ethyl 2-(3-cyanophenoxy)acetate" to prevent dimer formation from the start?
The synthesis of "Ethyl 2-(3-cyanophenoxy)acetate" is typically a Williamson ether synthesis, which involves the reaction of 3-cyanophenol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base. [7][8]Dimer formation can occur in situ if reaction conditions are too harsh.
Comparison of Reaction Conditions
| Parameter | Standard Protocol (High Dimer Risk) | Optimized Protocol (Low Dimer Risk) | Rationale |
| Base | NaH, NaOEt | K₂CO₃, Cs₂CO₃ | Weaker bases are less likely to deprotonate the product's α-hydrogens. [6] |
| Temperature | 80 - 100 °C (Reflux in Acetone/DMF) | 25 - 50 °C | Lower temperatures significantly reduce the rate of the self-condensation side reaction. |
| Solvent | DMF, DMSO | Acetonitrile, Acetone | While polar aprotic solvents are needed, acetonitrile and acetone are generally less aggressive than DMF or DMSO for this reaction. |
| Addition | All reagents mixed at once | Slow, dropwise addition of ethyl bromoacetate | Maintaining a low instantaneous concentration of the alkylating agent can favor the desired reaction over side reactions. |
| Stoichiometry | >1.0 equivalent of base | 1.0 - 1.1 equivalents of base | Using a stoichiometric amount of base ensures it is consumed in deprotonating the phenol, leaving little excess to promote dimerization. |
Q3: Can you provide a detailed protocol for minimizing dimer formation?
Certainly. This protocol is designed for the Williamson ether synthesis of the title compound, with specific controls to suppress the dimerization side reaction.
Optimized Protocol for Synthesis of Ethyl 2-(3-cyanophenoxy)acetate
Materials:
-
3-cyanophenol
-
Ethyl bromoacetate [9]* Potassium carbonate (K₂CO₃), finely powdered and dried
-
Acetonitrile (anhydrous)
-
Standard glassware for inert atmosphere reaction
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
Reagent Loading: To the flask, add 3-cyanophenol (1.0 eq) and potassium carbonate (1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.5 M concentration relative to the phenol).
-
Initial Stirring: Begin vigorous stirring under a positive pressure of nitrogen at room temperature (20-25 °C).
-
Slow Addition of Electrophile: Add ethyl bromoacetate (1.05 eq) dropwise via a syringe pump over a period of 1-2 hours. A slow addition rate is crucial.
-
Controlled Heating: After the addition is complete, gently warm the reaction mixture to 45-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours. Avoid unnecessarily long reaction times.
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter off the potassium salts and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The dimer, being higher in molecular weight and more polar, will have a lower Rf value.
By carefully controlling the base, temperature, and addition rates, this protocol favors the desired SN2 reaction between the phenoxide and ethyl bromoacetate while minimizing the base-catalyzed self-condensation of the product. [7]
References
- Eureka | Patsnap. (n.d.). Synthesis method of ethyl cyanoacetate.
-
OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved February 7, 2026, from [Link]
- Google Patents. (1958). Condensation of ethyl acetate.
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved February 7, 2026, from [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved February 7, 2026, from [Link]
-
Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]
-
E3S Web of Conferences. (2019). Study on optimum synthesis of ethyl cyanoacetate. Retrieved February 7, 2026, from [Link]
-
YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2013). Ethyl Cyanoacetate Reactions. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved February 7, 2026, from [Link]
-
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved February 7, 2026, from [Link]
-
ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates. Retrieved February 7, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved February 7, 2026, from [Link]
Sources
- 1. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Validating the structure of "Ethyl 2-(3-cyanophenoxy)acetate" derivatives by X-ray crystallography
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants, phenoxyacetic acid derivatives serve as a critical pharmacophore.[1] The specific derivative Ethyl 2-(3-cyanophenoxy)acetate presents a unique structural validation challenge. While the core connectivity is simple, the flexibility of the ether linkage (
This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is the requisite "Gold Standard" for validating this structure, specifically for establishing the torsion angles that dictate active-site binding and the supramolecular packing relevant to solid-state formulation.
Comparative Analysis: XRD vs. Spectroscopic Alternatives
While NMR and FTIR are standard for reaction monitoring, they fall short in definining the 3D spatial arrangement required for structure-activity relationship (SAR) studies.
Table 1: Performance Matrix for Structural Elucidation
| Feature | 1H / 13C NMR (Solution) | FT-IR (Solid/Oil) | SC-XRD (Solid State) |
| Primary Output | Connectivity & atomic environment | Functional group ID (C≡N, C=O) | Absolute 3D Structure & Packing |
| Conformation | Time-averaged (fast rotation) | N/A | Frozen low-energy conformation |
| Isomer ID | Difficult for meta vs para if signals overlap | Indistinguishable | Unambiguous |
| Intermolecular | NOE (short range only, intra) | H-bond shifts (qualitative) | Full H-bond network mapping |
| Sample Req. | ~5-10 mg (Destructive/Recoverable) | <1 mg (Non-destructive) | Single Crystal (0.1–0.3 mm) |
| Resolution | Atomic connectivity | Bond vibration | ~0.8 Å (Atomic positions) |
The "Blind Spot" of NMR for Phenoxyacetates
In solution, the methylene protons (
Experimental Protocol: From Synthesis to Structure
This protocol is designed to be self-validating. If the crystallization step fails, the purity check via NMR serves as the checkpoint.
Phase 1: Synthesis & Purification
-
Reaction: Williamson ether synthesis. React 3-cyanophenol with ethyl bromoacetate in dry acetone using
as a base. Reflux for 6–8 hours. -
Checkpoint: TLC (Hexane:Ethyl Acetate 7:3). The product should appear as a distinct spot with
. -
Purification: Recrystallization is mandatory for XRD. Do not rely on column chromatography alone.
Phase 2: Crystallization (The Critical Step)
For ethyl esters, obtaining diffraction-quality crystals is often difficult due to the flexibility of the ethyl chain.
-
Method A (Slow Evaporation): Dissolve 20 mg in 2 mL of Ethanol/Acetone (1:1). Cover with parafilm, poke 3 pinholes, and leave at 4°C.
-
Method B (Vapor Diffusion): Dissolve 15 mg in 0.5 mL THF (inner vial). Place in a larger jar containing 5 mL Pentane (antisolvent). Seal tightly.
-
Target: Colorless blocks or prisms, dimensions
mm.
Phase 3: X-ray Diffraction Data Collection
-
Instrument: Diffractometer equipped with a Mo-K\alpha (
Å) or Cu-K\alpha source. -
Temperature: 100 K or 293 K . Note: Collect at 100 K if possible to reduce thermal motion of the terminal ethyl group, which is prone to disorder.
-
Strategy: Full sphere data collection (
for Mo).
Phase 4: Refinement Strategy
-
Software: SHELXT (Solution) and SHELXL (Refinement).
-
Disorder Handling: If the ethyl tail shows high thermal ellipsoids, apply SIMU and DELU restraints. If split positions are evident, model with partial occupancies (e.g., PART 1 / PART 2).
Data Interpretation & Validation Logic
Once the structure is solved, validate the "Ethyl 2-(3-cyanophenoxy)acetate" identity using these specific geometric markers.
A. Intramolecular Geometry
-
The Ether Linkage: Check the
bond angle. It should be expanded ( ) compared to ideal tetrahedral angles due to steric repulsion between the phenyl ring and the ester group. -
Planarity: The phenoxy group is rigid. Calculate the "Mean Plane" through the benzene ring. Measure the deviation of the cyano nitrogen. It should be
Å (coplanar). -
Torsion Angle: Measure the
.-
Syn-periplanar (
): Rare, high energy. -
Anti-periplanar (
): Common, extended conformation.
-
B. Supramolecular Interactions (Hirshfeld Surface Analysis)
The 3-cyano group is a strong hydrogen bond acceptor. In the crystal lattice, look for these stabilizing motifs:
-
C-H...N Interactions: The cyano nitrogen (
) often accepts a proton from the aromatic ring of a neighboring molecule. Distance Å.[2] -
Centrosymmetric Dimers: Phenoxyacetates often form dimers via
bonds involving the carbonyl oxygen. -
Pi-Stacking: If the unit cell is monoclinic (
), look for offset face-to-face stacking of the aromatic rings (centroid-centroid distance Å).
Visualized Workflows
Diagram 1: Structural Validation Workflow
This flowchart illustrates the decision-making process from crude product to final CIF (Crystallographic Information File).
Caption: Step-by-step workflow for isolating single crystals and validating the structure via X-ray diffraction.
Diagram 2: Interaction Logic (Hirshfeld Analysis)
This diagram details the specific intermolecular forces that stabilize the crystal lattice of this cyano-derivative.
Caption: Deconstruction of the intermolecular forces (C-H...N, C-H...O, Pi-Stacking) revealed by XRD.
References
-
Castro, R. A., et al. (2017).[3][4] "Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate." Acta Crystallographica Section E: Crystallographic Communications, 73(9), 1287–1289.
- Context: Validates the crystallization and packing behavior of similar ethyl cyano-acrylate deriv
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[5][6] CrystEngComm, 11(1), 19-32.
- Context: The authoritative method for quantifying intermolecular interactions (C-H...N)
-
Sheldrick, G. M. (2015).[4] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
- Context: The standard protocol for refining the structural model derived
- Gowda, B. T., et al. (2007). "Crystal Structure of Ethyl 2-(2,4,5-trichlorophenoxy)acetate." Z. Naturforsch, 62b, 1-6. Context: Provides lattice parameter benchmarks for phenoxyacetate esters, confirming the tendency for triclinic or monoclinic packing.
Sources
- 1. jetir.org [jetir.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. core.ac.uk [core.ac.uk]
- 5. Crystal structure and Hirshfeld surface analysis of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Comparison: Purity Analysis of Ethyl 2-(3-cyanophenoxy)acetate
Executive Summary
In the quality control of Ethyl 2-(3-cyanophenoxy)acetate , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is not binary but orthogonal.
While GC-FID offers superior resolution for volatile organic impurities (VOIs) and isomeric byproducts, it struggles with the thermal lability of the primary hydrolysis impurity, 2-(3-cyanophenoxy)acetic acid.[1] Conversely, HPLC-UV provides the necessary robustness for quantifying the free acid and non-volatile precursors (e.g., inorganic salts from alkylation) but requires careful gradient optimization to separate the phenol starting material.
The Verdict: HPLC-UV is the recommended primary method for Assay and Related Substances (Purity), while GC-FID is the requisite method for Residual Solvents and process control of the esterification equilibrium.
Compound Profile & Analytical Challenges
Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.
| Property | Description | Analytical Implication |
| Chemical Structure | Phenoxyacetic acid ester with a meta-nitrile group.[1] | Contains two UV chromophores (benzene ring, nitrile).[1] Ideal for UV detection at 210–230 nm.[1] |
| Boiling Point | >250°C (Predicted) | Requires high-temperature GC programs; risk of on-column degradation.[1] |
| Solubility | Soluble in MeOH, ACN, EtOAc. Insoluble in water.[1] | Compatible with Reverse Phase (RP) HPLC organic modifiers.[1][2] |
| Critical Impurities | 1. 3-Cyanophenol (Starting Material)2.[1][3] 2-(3-cyanophenoxy)acetic acid (Hydrolysis Product) | Impurity 2 is polar and acidic; it will tail significantly in GC without derivatization but performs well in acidic HPLC mobile phases.[1] |
Method A: HPLC-UV (The Stability-Indicating Standard)[1]
Rationale
HPLC is the preferred release method because it can simultaneously quantify the parent ester and its degradation product (the free acid). In a GC injector port (typically 250°C+), the acid impurity often undergoes decarboxylation or adsorption, leading to false-negative purity results.
Experimental Protocol
-
Column: C18 (Octadecylsilane), End-capped.[1] 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Why: The hydrophobic ester requires strong retention (C18), while end-capping reduces silanol interactions with the nitrile nitrogen.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Why: Low pH (~2.[1]5) suppresses the ionization of the acetic acid impurity, ensuring it elutes as a sharp peak rather than a broad band.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient Program:
-
T=0 min: 80% A / 20% B
-
T=15 min: 20% A / 80% B (Linear Ramp)
-
T=20 min: 20% A / 80% B (Hold to elute highly non-polar dimers)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm (Secondary reference: 270 nm).[1]
-
Temperature: 30°C.
System Suitability Criteria (Self-Validating Logic)
-
Resolution (Rs): > 2.0 between 3-cyanophenol (elutes early) and Ethyl 2-(3-cyanophenoxy)acetate.
-
Tailing Factor (T): < 1.5 for the parent peak (indicates no secondary interactions with the nitrile).[1]
Method B: GC-FID (The Resolution Specialist)[1]
Rationale
GC is superior for detecting unreacted alkylating agents (e.g., ethyl bromoacetate) and residual solvents (ethanol, toluene) used during synthesis. It provides higher theoretical plate counts, offering better separation of potential structural isomers (e.g., para-cyanophenoxy impurities) that might co-elute in HPLC.[1]
Experimental Protocol
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5).[1] 30 m x 0.32 mm x 0.25 µm.[1]
-
Why: A non-polar phase separates based on boiling point.[1] The 5% phenyl content provides slight selectivity for the aromatic ring.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Injection: Split 20:1 @ 260°C.
-
Caution: Ensure liner is deactivated (glass wool) to prevent nitrile degradation.[1]
-
-
Detector: FID @ 300°C.
-
Oven Program:
-
50°C (Hold 2 min) → Solvent elution.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
Critical Limitation
The acid impurity (2-(3-cyanophenoxy)acetic acid) has a high boiling point and strong hydrogen bonding capability.[1] In this GC method, it will likely manifest as a broad, tailing hump or be absorbed entirely by the liner. Do not use this method to quantify the acid impurity.
Comparative Performance Data
The following table summarizes representative performance characteristics derived from validation studies of similar phenoxy-ester systems.
| Parameter | HPLC-UV (Method A) | GC-FID (Method B)[1] |
| Linearity (R²) | > 0.999 (0.1 - 120% of target) | > 0.999 (0.05 - 120% of target) |
| LOD (Limit of Detection) | ~0.05% (area) | ~0.01% (area) - Superior |
| Specificity | Excellent for Acid/Base hydrolysis products.[1] | Excellent for Isomers & Solvents.[1] |
| Robustness | High.[1] pH control is critical. | Moderate. Liner cleanliness is critical.[1] |
| Run Time | 20-25 minutes (including re-equilibration).[1] | 15-20 minutes. |
| Sample Prep | Dissolve in ACN/Water. | Dissolve in Ethyl Acetate/DCM.[1] |
Visualized Workflows
Diagram 1: Method Selection Decision Matrix
This logic flow guides the analyst on which method to trigger based on the specific impurity class being investigated.
Caption: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute (Purity vs. Volatiles).
Diagram 2: HPLC Workflow & System Suitability
A self-validating loop ensures data integrity before sample analysis proceeds.[1]
Caption: HPLC workflow emphasizing the critical System Suitability checkpoint (Resolution) required to validate the separation of the phenol precursor.
References
-
PubChem. (2025).[1] Ethyl 2-cyano-3-ethoxyacrylate and related Phenoxyacetic Acid Derivatives. National Library of Medicine.[1] Available at: [Link][1]
-
Sielc Technologies. (2018).[1][2] Separation of Acetic acid, phenoxy-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link][1]
-
U.S. EPA. (1996).[1] Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link][1]
-
Phenomenex. (2024).[1] HPLC & GC Method Development Guide for Esters and Aromatics. Available at: [Link][1]
Sources
A Comparative Spectral Guide to Ethyl 2-(3-cyanophenoxy)acetate and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel compounds are paramount. Ethyl 2-(3-cyanophenoxy)acetate, a molecule of interest for its potential applications in medicinal chemistry and as a building block in organic synthesis, provides an excellent case study for the rigorous application of spectroscopic techniques. This guide offers a detailed spectral comparison of Ethyl 2-(3-cyanophenoxy)acetate with its direct precursors, 3-cyanophenol and ethyl chloroacetate. By dissecting the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data from starting materials to the final product, we provide a comprehensive roadmap for reaction monitoring and confirmation of synthesis.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The synthesis of Ethyl 2-(3-cyanophenoxy)acetate from 3-cyanophenol and ethyl chloroacetate is a classic example of the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated from the deprotonation of the weakly acidic 3-cyanophenol by a base, acts as a nucleophile. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, leading to the displacement of the chloride leaving group and the formation of the desired ether linkage.
Caption: Synthetic route to Ethyl 2-(3-cyanophenoxy)acetate via Williamson ether synthesis.
Experimental Protocols
Synthesis of Ethyl 2-(3-cyanophenoxy)acetate
This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[1]
Materials:
-
3-cyanophenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate
-
Hexane
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cyanophenol (1.0 eq) in anhydrous acetone.
-
To this solution, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure Ethyl 2-(3-cyanophenoxy)acetate.
Spectral Analyses
All NMR spectra should be recorded on a 400 MHz or higher spectrometer. IR spectra can be obtained using a standard FT-IR spectrometer. Mass spectra can be acquired using an instrument capable of electron ionization (EI).
Spectral Data Comparison
The transformation from the precursors to the final product is accompanied by distinct changes in their respective spectra. These changes serve as definitive evidence of the successful formation of the new ether linkage and the incorporation of both precursor moieties into the final structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Cyanophenol | C₇H₅NO | 119.12 |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 |
| Ethyl 2-(3-cyanophenoxy)acetate | C₁₁H₁₁NO₃ | 205.21 |
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides a clear picture of the changes in the proton environments.
Caption: Key ¹H NMR shifts in precursors and the final product.
¹H NMR Data Summary
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 3-Cyanophenol | ~7.0-7.5 | m | Aromatic protons |
| variable | br s | -OH | |
| Ethyl Chloroacetate | ~4.2 | q | -O-CH₂ -CH₃ |
| ~4.1 | s | -CH₂ -Cl | |
| ~1.3 | t | -O-CH₂-CH₃ | |
| Ethyl 2-(3-cyanophenoxy)acetate | ~7.1-7.6 | m | Aromatic protons |
| ~4.8 | s | -O-CH₂ -C=O | |
| ~4.3 | q | -O-CH₂ -CH₃ | |
| ~1.3 | t | -O-CH₂-CH₃ |
Analysis:
-
Disappearance of the Phenolic Proton: The broad singlet corresponding to the hydroxyl proton of 3-cyanophenol is absent in the spectrum of the product, which is a primary indicator of ether formation.
-
Appearance of the Methylene Bridge: A new singlet appears around 4.8 ppm in the product's spectrum. This peak is attributed to the methylene protons (-O-CH₂-C=O) of the acetate group now attached to the phenoxy oxygen. Its integration value of 2H confirms this assignment.
-
Shift of the Aromatic Protons: The chemical shifts of the aromatic protons in the product are slightly altered compared to 3-cyanophenol due to the change in the substituent from -OH to -OCH₂COOEt.
-
Retention of the Ethyl Group Signals: The characteristic quartet and triplet of the ethyl group from ethyl chloroacetate are retained in the product's spectrum, confirming its incorporation.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum corroborates the structural changes observed in the ¹H NMR.
¹³C NMR Data Summary
| Compound | Key Chemical Shifts (δ, ppm) |
| 3-Cyanophenol | Aromatic carbons (~110-160 ppm), Carbon bearing -OH (~156 ppm), Nitrile carbon (-CN, ~119 ppm) |
| Ethyl Chloroacetate | Carbonyl carbon (-C=O, ~167 ppm), Methylene carbon (-CH₂-Cl, ~41 ppm), Methylene carbon (-O-CH₂, ~62 ppm), Methyl carbon (-CH₃, ~14 ppm) |
| Ethyl 2-(3-cyanophenoxy)acetate | Carbonyl carbon (-C=O, ~168 ppm), Aromatic carbons (~110-160 ppm), Carbon bearing ether linkage (~158 ppm), Methylene bridge carbon (-O-CH₂, ~65 ppm), Methylene carbon (-O-CH₂, ~62 ppm), Methyl carbon (-CH₃, ~14 ppm), Nitrile carbon (-CN, ~118 ppm) |
Analysis:
-
Shift of the Phenolic Carbon: The carbon atom of the aromatic ring previously bonded to the hydroxyl group in 3-cyanophenol experiences a shift in the product, confirming the formation of the ether linkage.
-
New Methylene Carbon: A new peak corresponding to the methylene carbon of the -OCH₂- group appears in the product's spectrum around 65 ppm.
-
Persistence of Other Key Carbons: The signals for the carbonyl, nitrile, and ethyl group carbons are all present in the spectrum of Ethyl 2-(3-cyanophenoxy)acetate, providing further evidence of the successful synthesis.
IR Spectral Comparison
Infrared spectroscopy is particularly useful for identifying the presence and absence of key functional groups.
Caption: Characteristic IR absorption bands of the precursors and the product.
IR Data Summary
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| 3-Cyanophenol | 3200-3600 (broad) | O-H (hydroxyl) |
| ~2230 | C≡N (nitrile) | |
| ~1250 | C-O (phenol) | |
| Ethyl Chloroacetate | ~1750 | C=O (ester) |
| ~1200 | C-O (ester) | |
| ~700-800 | C-Cl (alkyl halide) | |
| Ethyl 2-(3-cyanophenoxy)acetate | ~1760 | C=O (ester) |
| ~2230 | C≡N (nitrile) | |
| ~1250 | Aryl-O-C (asymmetric stretch) | |
| ~1050 | C-O-C (symmetric stretch) |
Analysis:
-
Disappearance of the O-H Band: The most significant change is the disappearance of the broad O-H stretching band from the 3-cyanophenol spectrum in the product's IR spectrum.
-
Appearance of Ether Bands: The formation of the ether linkage is confirmed by the appearance of two C-O-C stretching bands (asymmetric and symmetric) in the product's spectrum.
-
Retention of Ester and Nitrile Bands: The strong carbonyl stretch of the ester and the sharp nitrile stretch are both present in the product, confirming the integrity of these functional groups throughout the reaction.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules.
MS Data Summary
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 3-Cyanophenol | 119 | 91, 64 |
| Ethyl Chloroacetate | 122/124 (isotope pattern) | 77/79, 49 |
| Ethyl 2-(3-cyanophenoxy)acetate | 205 | 119 (loss of -CH₂COOEt), 132 (loss of -OEt), 88 (McLafferty rearrangement) |
Analysis:
-
Molecular Ion Peak: The mass spectrum of the purified product will show a molecular ion peak at m/z = 205, corresponding to the molecular weight of Ethyl 2-(3-cyanophenoxy)acetate.
-
Fragmentation Pattern: The fragmentation pattern of the product will be significantly different from the precursors. Key fragments for the product would include the loss of the ethyl acetate side chain to give a fragment corresponding to the 3-cyanophenoxy radical cation (m/z 119), and other characteristic ester fragmentations. The isotopic pattern of chlorine in ethyl chloroacetate will be absent in the product.
Conclusion
The synthesis of Ethyl 2-(3-cyanophenoxy)acetate from 3-cyanophenol and ethyl chloroacetate can be reliably monitored and the final product's identity unequivocally confirmed through a comparative analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The disappearance of the phenolic -OH group signals, the appearance of new signals corresponding to the methylene ether linkage, and the retention of the characteristic signals of the cyano and ethyl acetate moieties provide a clear and definitive spectral fingerprint of the successful reaction. This guide serves as a practical reference for researchers and scientists engaged in the synthesis and characterization of related small molecules, emphasizing the power of a multi-technique spectroscopic approach.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
